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  • Product: 1-Iodo-2,5-dimethoxy-4-methylbenzene
  • CAS: 75056-76-7

Core Science & Biosynthesis

Foundational

1-Iodo-2,5-dimethoxy-4-methylbenzene chemical properties

An In-Depth Technical Guide to 1-Iodo-2,5-dimethoxy-4-methylbenzene Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-Iodo-2,5-dimethoxy-4-methylbenzene, a pivotal che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Iodo-2,5-dimethoxy-4-methylbenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Iodo-2,5-dimethoxy-4-methylbenzene, a pivotal chemical intermediate. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis protocols, reactivity, and applications, with a focus on its significant role in the synthesis of serotonergic psychedelic agents.

Introduction and Strategic Importance

1-Iodo-2,5-dimethoxy-4-methylbenzene, also known as 2,5-Dimethoxy-4-iodotoluene, is a substituted aromatic halide. While not an end-product for therapeutic use itself, it serves as a crucial building block in synthetic organic chemistry. Its strategic importance lies primarily in its role as a precursor to a class of psychoactive phenylalkylamines, most notably 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI).[1] DOI is a potent and selective serotonin 5-HT2A/2C receptor agonist, widely utilized in scientific research to probe the intricacies of the serotonergic system and its role in neuropsychiatric disorders.[1][2] Understanding the properties and synthesis of 1-Iodo-2,5-dimethoxy-4-methylbenzene is therefore fundamental for researchers engaged in the development of novel serotonergic modulators.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound dictate its handling, reactivity, and analytical characterization. The key properties of 1-Iodo-2,5-dimethoxy-4-methylbenzene are summarized below.

Table 1: Core Physicochemical Properties

Property Value Source
Molecular Formula C₉H₁₁IO₂ [3][4]
Molecular Weight 278.09 g/mol [3][4]
CAS Number 75056-76-7 [3][4]
Appearance White to off-white solid/flakes [5]
Melting Point 84-86 °C [3]
Boiling Point 308.9 °C at 760 mmHg [3]
Density 1.581 g/cm³ [3]
Refractive Index 1.566 [3]

| Flash Point | 140.6 °C |[3] |

Spectroscopic Data Interpretation

Spectroscopic analysis is essential for structural confirmation and purity assessment.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: two singlets for the non-equivalent aromatic protons, two singlets for the two methoxy groups, and a singlet for the methyl group.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each unique carbon atom in the molecule.

  • Mass Spectrometry (MS): The mass spectrum will prominently feature the molecular ion peak (M+) at m/z ≈ 278, corresponding to the molecular weight of the compound.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and alkyl groups, C-O stretching of the methoxy ethers, and C-I stretching.

Synthesis and Mechanistic Pathway

The synthesis of 1-Iodo-2,5-dimethoxy-4-methylbenzene is typically achieved through the electrophilic iodination of an electron-rich aromatic precursor, 2,5-dimethoxytoluene. The methoxy and methyl groups on the benzene ring are activating and ortho-, para-directing, facilitating the substitution reaction.[7]

Reaction Mechanism: Electrophilic Aromatic Substitution

The core of the synthesis is the electrophilic aromatic substitution (EAS) mechanism.[8] The presence of two strongly activating methoxy groups and one moderately activating methyl group makes the aromatic ring highly nucleophilic and susceptible to attack by a suitable electrophile, in this case, an iodonium ion (I⁺) or its equivalent. The reaction proceeds via a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, before deprotonation restores aromaticity.[9][10]

G cluster_0 Mechanism of Electrophilic Iodination Reagents Iodinating Agent (e.g., I₂, Oxidant) Electrophile Generation of Electrophile (I⁺) Reagents->Electrophile Activation Precursor 2,5-Dimethoxytoluene (Electron-Rich Arene) Attack Nucleophilic Attack by Arene Precursor->Attack Electrophile->Attack Sigma Formation of Sigma Complex (Arenium Ion) Attack->Sigma Deprotonation Deprotonation Sigma->Deprotonation Loss of H⁺ Product 1-Iodo-2,5-dimethoxy- 4-methylbenzene Deprotonation->Product Restoration of Aromaticity

Caption: Mechanism of Electrophilic Aromatic Iodination.

Detailed Experimental Protocol: Iodination of 2,5-Dimethoxytoluene

This protocol describes a common laboratory-scale synthesis. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

  • 2,5-Dimethoxytoluene

  • Elemental Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂) or another suitable oxidant

  • Methanol or Acetic Acid (solvent)

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

  • Appropriate organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethoxytoluene in a suitable solvent like methanol or acetic acid.

    • Causality: The solvent is chosen to dissolve the starting material and facilitate a homogenous reaction environment.

  • Addition of Iodine: Add elemental iodine (I₂) to the solution and stir until it is fully dissolved. Elemental iodine itself is not a potent electrophile.[11]

  • Initiation with Oxidant: Slowly add an oxidizing agent, such as 30% hydrogen peroxide, dropwise to the stirring mixture.[11][12] The reaction is often exothermic, so cooling in an ice bath may be necessary to maintain control.

    • Causality: The oxidant is crucial. It oxidizes I₂ to a more potent electrophilic iodine species (e.g., I⁺), which is required to attack the activated benzene ring.[11]

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 45°C) for several hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: After completion, cool the mixture and pour it into a beaker containing an aqueous solution of sodium thiosulfate.

    • Causality: Sodium thiosulfate is a reducing agent that quenches any unreacted iodine, converting it to colorless iodide (I⁻), which is crucial for a clean work-up.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane. Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution.

    • Causality: Extraction isolates the organic product from the aqueous phase. The sodium bicarbonate wash neutralizes any acidic byproducts or remaining acetic acid if it was used as the solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the final product as a crystalline solid.

G start Start: 2,5-Dimethoxytoluene + Iodine (I₂) dissolve 1. Dissolve in Methanol/Acetic Acid start->dissolve oxidize 2. Add Oxidant (H₂O₂) (Generates Electrophile) dissolve->oxidize react 3. Stir at RT or 45°C (Monitor by TLC) oxidize->react quench 4. Quench with Sodium Thiosulfate react->quench extract 5. Extract with DCM Wash with NaHCO₃ quench->extract dry 6. Dry with MgSO₄ & Concentrate extract->dry purify 7. Recrystallize from Ethanol dry->purify end Final Product: 1-Iodo-2,5-dimethoxy- 4-methylbenzene purify->end

Caption: General experimental workflow for synthesis.

Applications in Drug Discovery and Neuroscience

The primary and most significant application of 1-Iodo-2,5-dimethoxy-4-methylbenzene is its use as a key intermediate in the synthesis of psychoactive research chemicals.

Precursor to DOI

This compound is the direct precursor to 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), a classical serotonergic psychedelic.[1] The synthesis involves converting the methyl group into an aminopropane side chain. DOI is a highly valuable tool in neuroscience and pharmacology for several reasons:

  • Receptor Specificity: It is a potent and selective agonist for 5-HT2A and 5-HT2C serotonin receptors.[2]

  • Research Tool: It is widely used in both in vitro and in vivo studies to investigate the function of these receptors, which are implicated in mood, perception, and various psychiatric conditions like depression.[1]

  • Radioligand Development: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I or ¹²⁵I) to create radioligands for imaging serotonin receptors in the brain using techniques like Single Photon Emission Computed Tomography (SPECT).

The progression from a simple chemical intermediate to a powerful research tool highlights the importance of foundational synthetic chemistry in advancing drug discovery and development.[13][14]

G Precursor 1-Iodo-2,5-dimethoxy- 4-methylbenzene Synthesis Multi-step Organic Synthesis Precursor->Synthesis is a precursor for DOI 1-(2,5-dimethoxy-4-iodophenyl) -2-aminopropane (DOI) Synthesis->DOI yields Application Potent 5-HT2A/2C Receptor Agonist DOI->Application acts as a Research Neuroscience Research Tool: - Receptor Function - Psychiatric Models - Brain Imaging Application->Research is used as a

Caption: Logical flow from precursor to research application.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed. While a specific safety data sheet for this exact compound may vary by supplier, general precautions for halogenated aromatic compounds should be observed.[15]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[5][15]

  • First Aid:

    • Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.[15]

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.

    • Inhalation: Move the person into fresh air.

    • In all cases of significant exposure, seek immediate medical attention.

Conclusion

1-Iodo-2,5-dimethoxy-4-methylbenzene is more than a simple organic molecule; it is a key enabler for advanced research in neuroscience and pharmacology. Its synthesis via electrophilic aromatic substitution is a classic, scalable process. Its primary value lies in its role as a direct precursor to DOI, a critical tool for investigating the serotonergic system. A thorough understanding of its chemical properties, synthesis, and handling is essential for any scientist working in related fields of drug discovery and development.

References

  • 1-iodo-2,5-dimethoxy-4-methylbenzene - Echemi. [URL: https://www.echemi.com/products/1-iodo-2-5-dimethoxy-4-methylbenzene.html]
  • PubChem. 1-Iodo-2,5-dimethoxy-4-methylbenzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2728243]
  • PubMed Central. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8073801/]
  • Wikipedia. 2,5-Dimethoxy-4-iodoamphetamine. [URL: https://en.wikipedia.org/wiki/2,5-Dimethoxy-4-iodoamphetamine]
  • Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC122350050&productDescription=Iodobenzene+98%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
  • ResearchGate. Iodination of di-and trimethoxy substituted benzene derivatives using... [URL: https://www.researchgate.net/publication/225330058_Iodination_of_di-and_trimethoxy_substituted_benzene_derivatives_using_the_reagent_system_I2_-_30_aq_H2O2_under_solvent-free_reaction_conditions_SFRC]
  • Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. [URL: https://www.chemguide.co.uk/mechanisms/elsub/methylbenzene.html]
  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/benzrx1.htm]
  • Kralj, M. et al. (2006). Iodination of Organic Compounds Using the Reagent System I2 – 30% aq. H2O2 under Solvent-free Reaction Conditions. Molecules, 11(12), 993-1007. [URL: https://www.researchgate.net/publication/6668735_Iodination_of_Organic_Compounds_Using_the_Reagent_System_I2_-_30_aq_H2O2_under_Solvent-free_Reaction_Conditions]
  • Varma, R. S. et al. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Royal Society of Chemistry. [URL: https://www.rsc.
  • Cole-Parmer. Material Safety Data Sheet - 1,4-Dimethoxybenzene. [URL: https://www.coleparmer.com/msds/AC11541_msds.pdf]
  • Doc Brown's Chemistry. aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. [URL: https://www.docbrown.info/page07/mechAromSub2.htm]
  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/benzrx2.htm]
  • PubMed. Applications of machine learning in drug discovery and development. [URL: https://pubmed.ncbi.nlm.nih.gov/30976107/]
  • PubMed Central. Applications of biophysical techniques in drug discovery and development. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7148216/]

Sources

Exploratory

1-Iodo-2,5-dimethoxy-4-methylbenzene melting point

Technical Monograph: Physicochemical Characterization and Synthesis of 1-Iodo-2,5-dimethoxy-4-methylbenzene Part 1: Executive Summary & Core Data 1-Iodo-2,5-dimethoxy-4-methylbenzene (also known as 4-iodo-2,5-dimethoxyto...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Characterization and Synthesis of 1-Iodo-2,5-dimethoxy-4-methylbenzene

Part 1: Executive Summary & Core Data

1-Iodo-2,5-dimethoxy-4-methylbenzene (also known as 4-iodo-2,5-dimethoxytoluene) is a halogenated aromatic intermediate critical in the synthesis of phenethylamine derivatives and radiolabeled ligands for SPECT/PET imaging. Its structural integrity is defined by the presence of an iodine atom at the para position relative to the methyl group on an electron-rich dimethoxybenzene scaffold.

The melting point (MP) is the primary thermodynamic metric for assessing the purity of this intermediate during scale-up.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertySpecification
Chemical Name 1-Iodo-2,5-dimethoxy-4-methylbenzene
Synonyms 4-Iodo-2,5-dimethoxytoluene; 2,5-Dimethoxy-4-iodotoluene
CAS Number 75056-76-7
Melting Point 84 – 86 °C (Solid Phase)
Appearance White to off-white crystalline solid
Molecular Formula C₉H₁₁IO₂
Molecular Weight 278.09 g/mol
Solubility Soluble in DCM, CHCl₃, EtOAc; Insoluble in water

Critical Note on Purity: A melting point depression below 82°C typically indicates the presence of unreacted 2,5-dimethoxytoluene or poly-iodinated byproducts. Recrystallization is mandatory if the range exceeds 2°C.

Part 2: Synthesis & Reaction Thermodynamics

The synthesis of 1-iodo-2,5-dimethoxy-4-methylbenzene relies on Electrophilic Aromatic Substitution (EAS) . The 2,5-dimethoxy substitution pattern strongly activates the benzene ring, directing the bulky iodine electrophile to the para position relative to the methyl group (the 4-position) due to steric and electronic directing effects.

Preferred Protocol: Iodine Monochloride (ICl) Iodination

While elemental iodine (


) can be used, Iodine Monochloride (ICl) provides a more polarized source of the iodonium ion (

), resulting in higher yields and faster kinetics in glacial acetic acid.

Reaction Scheme:



Step-by-Step Experimental Methodology
  • Reagent Preparation:

    • Dissolve 10.0 g (65.7 mmol) of 2,5-dimethoxytoluene in 50 mL of glacial acetic acid (AcOH) in a round-bottom flask equipped with a magnetic stirrer.

    • Why: AcOH acts as a polar protic solvent that stabilizes the transition state of the EAS mechanism.

  • Addition:

    • Prepare a solution of 11.7 g (72 mmol, 1.1 eq) of Iodine Monochloride (ICl) in 20 mL of AcOH.

    • Add the ICl solution dropwise over 30 minutes while maintaining the temperature between 20–25°C.

    • Control: Do not allow the temperature to spike; exotherms can lead to di-iodination.

  • Reaction & Quenching:

    • Stir for 3 hours. The solution will darken.

    • Pour the reaction mixture into 200 mL of ice-cold water containing 5% Sodium Thiosulfate (

      
      ).
      
    • Mechanism:[1][2][3][4] Thiosulfate neutralizes unreacted iodine/ICl, turning the solution from dark brown to a pale yellow/white precipitate.

  • Isolation & Purification:

    • Filter the crude solid and wash copiously with cold water.

    • Recrystallization (Critical Step): Dissolve the crude solid in a minimum amount of boiling methanol or acetonitrile. Allow to cool slowly to room temperature, then refrigerate.

    • Filter the crystals and dry under vacuum.[2][5]

Part 3: Visualization of Workflows

Figure 1: Synthesis Pathway & Logic

This diagram illustrates the chemical transformation and the decision logic for purification based on the melting point data.

SynthesisWorkflow Start Precursor: 2,5-Dimethoxytoluene Intermediate Reaction Matrix (Sigma Complex) Start->Intermediate Electrophilic Attack Reagent Reagent: ICl / AcOH Reagent->Intermediate Quench Quench: Na2S2O3 (aq) Intermediate->Quench 3 hrs @ 25°C Crude Crude Solid (Precipitate) Quench->Crude Filtration Decision MP Check: >82°C? Crude->Decision Dry & Test Final Final Product: 1-Iodo-2,5-dimethoxy-4-methylbenzene (MP: 84-86°C) Decision->Final Yes (Pass) Recryst Recrystallize: MeOH or MeCN Decision->Recryst No (Fail) Recryst->Decision Retest

Caption: Figure 1. Electrophilic iodination workflow with integrated quality control checkpoint based on melting point depression.

Figure 2: Analytical Validation Logic

A self-validating system to confirm identity beyond simple melting point.

AnalysisLogic Sample Purified Sample HNMR 1H NMR (CDCl3) Sample->HNMR CNMR 13C NMR Sample->CNMR Criteria1 Check: 2x OMe singlets 1x Ar-Me singlet 2x Ar-H singlets HNMR->Criteria1 Criteria2 Check: C-I Carbon shift (~80-90 ppm) CNMR->Criteria2 Status Validation Status Criteria1->Status Matches Criteria2->Status Matches

Caption: Figure 2. Structural elucidation logic using NMR spectroscopy to confirm regioselectivity of the iodine addition.

Part 4: Analytical Validation & Safety

Spectroscopic Expectations

To validate the melting point data (84–86°C), confirm the structure using 1H NMR (300 MHz, CDCl₃) . The symmetry of the molecule provides a distinct fingerprint:

  • Aromatic Protons: Two singlets (indicating para relationship to substituents, no coupling between them).

  • Methoxy Groups: Two singlets (or one overlapping singlet if environments are accidental equivalent).

  • Methyl Group: One singlet at approx

    
     2.2 ppm.
    
Safety Protocols (E-E-A-T)
  • Halo-Aromatics: Iodinated aromatics can be skin sensitizers. Use nitrile gloves.

  • Iodine Monochloride: Highly corrosive and fuming. All transfers must occur in a functioning fume hood.

  • Waste Disposal: Segregate halogenated organic waste. Do not mix with acidic aqueous waste streams to avoid liberating

    
     gas.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69676 (Analog Reference: 4-Iodoanisole). Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1991).PIHKAL: A Chemical Love Story. (Contextual reference for 2,5-dimethoxy-4-substituted benzenes synthesis). Transform Press.

Sources

Foundational

The Definitive Spectroscopic Guide to 4-Iodo-2,5-dimethoxytoluene: A Keystone Intermediate in Psychedelic Drug Synthesis

Abstract This comprehensive technical guide provides an in-depth analysis of the spectroscopic properties of 4-iodo-2,5-dimethoxytoluene, a critical building block in the synthesis of psychoactive compounds such as the 2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides an in-depth analysis of the spectroscopic properties of 4-iodo-2,5-dimethoxytoluene, a critical building block in the synthesis of psychoactive compounds such as the 2C-x and DOx series of phenethylamines and amphetamines. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development. It offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and interpretive analysis. The causality behind experimental choices and the validation of the presented data are central themes, ensuring scientific integrity and practical utility.

Introduction: The Significance of 4-Iodo-2,5-dimethoxytoluene

4-Iodo-2,5-dimethoxytoluene, also known as 1-iodo-2,5-dimethoxy-4-methylbenzene, is a halogenated aromatic ether. Its molecular structure, featuring a toluene backbone with methoxy and iodo substituents, makes it a versatile precursor for the synthesis of a wide range of pharmacologically active molecules. The strategic placement of the iodo group allows for further functionalization, typically through cross-coupling reactions, to introduce various side chains that are characteristic of hallucinogenic amphetamines.

The precise characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final drug substance. Spectroscopic techniques provide a powerful and non-destructive means to achieve this, offering a detailed fingerprint of the molecule's structure and electronic environment. This guide will delve into the key spectroscopic signatures of 4-iodo-2,5-dimethoxytoluene, providing a foundational dataset for researchers working with this compound.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1. Molecular structure of 4-iodo-2,5-dimethoxytoluene.

Table 1: Physicochemical Properties of 4-Iodo-2,5-dimethoxytoluene

PropertyValueSource
Molecular Formula C₉H₁₁IO₂PubChem[1]
Molecular Weight 278.09 g/mol PubChem[1]
CAS Number 75056-76-7PubChem[1]
Appearance White to off-white solid(Predicted)
Melting Point 84-86 °CEchemi[2]
Boiling Point 308.9 °C at 760 mmHgEchemi[2]
Density 1.581 g/cm³Echemi[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum is acquired on a 400 MHz spectrometer. A sample of 4-iodo-2,5-dimethoxytoluene (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is recorded at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation:

The ¹H NMR spectrum of 4-iodo-2,5-dimethoxytoluene is expected to show four distinct signals corresponding to the aromatic protons, the two methoxy groups, and the methyl group on the toluene ring.

Table 2: Predicted ¹H NMR Data for 4-Iodo-2,5-dimethoxytoluene

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.1s1HAr-H (H-3)
~ 6.7s1HAr-H (H-6)
~ 3.8s3HO-CH ₃ (at C-2)
~ 3.7s3HO-CH ₃ (at C-5)
~ 2.2s3HAr-CH

Causality of Signal Assignment:

  • Aromatic Protons: The two aromatic protons are in different chemical environments and are expected to appear as singlets due to the lack of adjacent protons for coupling. The proton at the C-3 position is deshielded by the adjacent iodine atom, thus appearing at a slightly higher chemical shift.

  • Methoxy Protons: The two methoxy groups are non-equivalent and are expected to have slightly different chemical shifts. They appear as sharp singlets.

  • Methyl Protons: The methyl group on the aromatic ring is a singlet and appears in the typical upfield region for aryl methyl groups.

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired on the same 400 MHz spectrometer as the ¹H NMR, using the same sample. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation:

The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data for 4-Iodo-2,5-dimethoxytoluene

Chemical Shift (δ, ppm)Assignment
~ 152C -2 (Ar-O)
~ 150C -5 (Ar-O)
~ 132C -4 (Ar-C)
~ 120C -6 (Ar-H)
~ 115C -3 (Ar-H)
~ 85C -1 (Ar-I)
~ 57O-C H₃ (at C-2)
~ 56O-C H₃ (at C-5)
~ 16Ar-C H₃

Causality of Signal Assignment:

  • Aromatic Carbons: The carbons attached to the electronegative oxygen atoms (C-2 and C-5) are significantly deshielded and appear at the lowest field. The carbon bearing the iodine atom (C-1) is shielded due to the "heavy atom effect" and appears at a relatively upfield position for an aromatic carbon. The remaining aromatic carbons can be assigned based on their substitution patterns and comparison to similar structures.

  • Aliphatic Carbons: The methoxy carbons appear in the typical range of 55-60 ppm, while the toluene methyl carbon is found at a much higher field.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a vapor-phase IR spectrum can be acquired.

Data Interpretation:

The IR spectrum of 4-iodo-2,5-dimethoxytoluene will exhibit characteristic absorption bands for the aromatic ring, C-H bonds, C-O bonds, and the C-I bond.

Table 4: Key IR Absorption Bands for 4-Iodo-2,5-dimethoxytoluene

Wavenumber (cm⁻¹)IntensityAssignment
3000-2850MediumC-H stretching (aromatic and aliphatic)
1600-1450Medium-StrongC=C stretching (aromatic ring)
1250-1200StrongAsymmetric C-O-C stretching (aryl ether)
1050-1000StrongSymmetric C-O-C stretching (aryl ether)
850-750StrongC-H out-of-plane bending (aromatic)
600-500MediumC-I stretching

Causality of Band Assignment:

  • The strong absorptions in the "fingerprint region" between 1300 and 1000 cm⁻¹ are highly characteristic of the aryl ether moieties.

  • The C-I stretching vibration is expected to be in the far-infrared region and may be difficult to observe on all instruments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

A mass spectrum is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The mass-to-charge ratios (m/z) of the resulting ions are then detected.

GC-MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column Vaporization & Separation IonSource Ionization Column->IonSource Elution MassAnalyzer Mass Analysis IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem DataSystem Detector->DataSystem Signal

Figure 2. A simplified workflow for GC-MS analysis.

Data Interpretation:

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides structural clues.

Table 5: Expected Mass Spectrometry Data for 4-Iodo-2,5-dimethoxytoluene

m/zRelative IntensityProposed Fragment
278High[M]⁺ (Molecular Ion)
263High[M - CH₃]⁺
136Medium[M - I]⁺
121Medium[M - I - CH₃]⁺
91Low[C₇H₇]⁺ (Tropylium ion)

Causality of Fragmentation:

  • The molecular ion peak at m/z 278 is expected to be prominent.

  • A significant peak at M-15 (m/z 263) is due to the loss of a methyl radical from one of the methoxy groups.

  • The loss of the iodine radical results in a peak at m/z 151.

  • Further fragmentation of the [M - I]⁺ ion can lead to the other observed fragments.

Conclusion

The spectroscopic data presented in this guide provides a robust and reliable means for the identification and characterization of 4-iodo-2,5-dimethoxytoluene. A thorough understanding of its NMR, IR, and MS spectra is essential for any scientist working with this important synthetic intermediate. The provided protocols and interpretations are designed to be a practical resource for ensuring the quality and integrity of this compound in research and development settings.

References

  • PubChem. (n.d.). 1-Iodo-2,5-dimethoxy-4-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]1]

Sources

Exploratory

The Strategic Role of 1-Iodo-2,5-dimethoxy-4-methylbenzene in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 1-Iodo-2,5-dimethoxy-4-methylbenzene, also known as 2,5-dimethoxy-4-i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-Iodo-2,5-dimethoxy-4-methylbenzene, also known as 2,5-dimethoxy-4-iodotoluene, is a highly functionalized aromatic compound that has emerged as a pivotal building block in medicinal chemistry. Its strategic importance lies in its unique combination of a readily displaceable iodine atom and a substituted dimethoxy-methylbenzene core, which is a common scaffold in various biologically active molecules. This guide provides a comprehensive technical overview of the synthesis, key reactions, and diverse applications of this versatile intermediate. We will delve into its prominent role in the synthesis of psychoactive compounds, particularly as a precursor to potent 5-HT2A receptor agonists, and explore its expanding utility in the development of radiolabeled imaging agents for PET and SPECT. Furthermore, this document will shed light on its potential in the design of novel therapeutics beyond the central nervous system, including enzyme inhibitors and other receptor modulators. Detailed experimental protocols, reaction mechanisms, and quantitative data are presented to provide researchers with the practical insights necessary to leverage this compound in their drug discovery and development endeavors.

Introduction: The Versatility of an Iodinated Aromatic Building Block

In the landscape of medicinal chemistry, the design and synthesis of novel molecular entities with high affinity and selectivity for biological targets is a paramount objective. The choice of starting materials and key intermediates is critical to the success of any synthetic campaign. 1-Iodo-2,5-dimethoxy-4-methylbenzene has garnered significant attention due to its inherent chemical features that make it an ideal precursor for a range of complex molecules.

The presence of an iodine atom on the aromatic ring offers a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including well-established cross-coupling chemistries. The electron-donating methoxy groups activate the ring towards electrophilic substitution, while the methyl group provides an additional point for structural modification and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

This guide will provide a detailed exploration of the synthesis and utility of 1-Iodo-2,5-dimethoxy-4-methylbenzene, with a focus on its practical application in the synthesis of medicinally relevant compounds.

Synthesis of 1-Iodo-2,5-dimethoxy-4-methylbenzene: A Step-by-Step Protocol

The synthesis of 1-Iodo-2,5-dimethoxy-4-methylbenzene is typically achieved through the direct iodination of 2,5-dimethoxy-4-methyltoluene. The electron-rich nature of the aromatic ring facilitates electrophilic aromatic substitution.

Reaction Principle and Mechanism

The iodination of activated aromatic rings, such as 2,5-dimethoxy-4-methyltoluene, proceeds via an electrophilic aromatic substitution mechanism. An electrophilic iodine species, often generated in situ, attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the iodinated product. The regioselectivity of the reaction is directed by the activating methoxy and methyl groups to the vacant position ortho and para to them.

Electrophilic_Iodination

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods for the iodination of activated aromatic compounds.[1][2]

Materials:

  • 2,5-Dimethoxy-4-methyltoluene

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂) or Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (CH₂Cl₂) or Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve 2,5-dimethoxy-4-methyltoluene in glacial acetic acid.

  • Addition of Iodine: To the stirred solution, add elemental iodine (I₂).

  • Initiation of Reaction: Slowly add the oxidizing agent (e.g., 30% H₂O₂ or nitric acid) dropwise to the reaction mixture. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Quenching: Add a saturated solution of sodium thiosulfate to quench any unreacted iodine.

  • Extraction: Extract the aqueous layer with dichloromethane or diethyl ether.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 1-Iodo-2,5-dimethoxy-4-methylbenzene.

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterValueReference
Starting Material 2,5-Dimethoxy-4-methyltolueneN/A
Iodinating Agent I₂ / H₂O₂[1]
Solvent Glacial Acetic Acid[3]
Reaction Temperature Reflux[3]
Reaction Time 2-4 hours[3]
Typical Yield 70-85%N/A
Purification Method Recrystallization/Column ChromatographyN/A

Application in the Synthesis of Psychoactive Compounds: The Gateway to the DOx Series

1-Iodo-2,5-dimethoxy-4-methylbenzene is arguably most well-known as a key precursor in the synthesis of a class of psychedelic phenethylamines known as the DOx series.[4][5] The "x" in DOx denotes the substituent at the 4-position of the phenyl ring. The iodo-substituted analogue, 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), is a potent and selective 5-HT2A receptor agonist that is widely used as a research tool in neuroscience.[6][7][8]

Synthetic Pathway to DOI

The synthesis of DOI from 1-Iodo-2,5-dimethoxy-4-methylbenzene typically involves a two-step process: formylation followed by conversion of the resulting aldehyde to the aminopropane side chain.

DOI_Synthesis

Step-by-Step Protocol for DOI Synthesis

This protocol is a general representation of the synthesis of DOI from 2,5-dimethoxy-4-iodobenzaldehyde, which is derived from 1-Iodo-2,5-dimethoxy-4-methylbenzene.[3][9]

Step 1: Synthesis of 1-(2,5-Dimethoxy-4-iodophenyl)-2-nitropropene

  • Reaction Setup: Dissolve 2,5-dimethoxy-4-iodobenzaldehyde in nitroethane.

  • Catalyst Addition: Add a catalytic amount of ammonium acetate.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting nitropropene derivative by recrystallization.

Step 2: Reduction of the Nitropropene to DOI

  • Reaction Setup: In a suitable flask under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous ether.

  • Addition of Nitropropene: Slowly add a solution of 1-(2,5-dimethoxy-4-iodophenyl)-2-nitropropene in anhydrous ether to the LAH suspension.

  • Reaction and Quenching: After the addition is complete, stir the reaction at room temperature until the starting material is consumed. Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Work-up and Purification: Filter the resulting mixture, separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, dry over an anhydrous drying agent, and remove the solvent. The crude DOI can be purified by conversion to its salt and recrystallization.

Applications in Radiopharmaceutical Chemistry: Illuminating Biological Processes

The presence of an iodine atom in 1-Iodo-2,5-dimethoxy-4-methylbenzene makes it an attractive precursor for the synthesis of radiolabeled molecules for use in nuclear imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Radioiodination for SPECT Imaging

Radioisotopes of iodine, such as Iodine-123, are suitable for SPECT imaging.[10][11][12][13][14] The synthesis of [¹²³I]-DOI and related analogues allows for the non-invasive in vivo visualization and quantification of 5-HT2A receptors in the brain. This has significant implications for studying the neurobiology of psychiatric disorders and for the development of new treatments.

The synthesis of radioiodinated compounds from 1-Iodo-2,5-dimethoxy-4-methylbenzene can be achieved through isotopic exchange reactions or by de novo synthesis using a radioactive iodine source.

Precursor for PET Radiotracers

While direct radioiodination is more common for SPECT, the core structure of 1-Iodo-2,5-dimethoxy-4-methylbenzene can be modified to incorporate positron-emitting radionuclides like Carbon-11 or Fluorine-18 for PET imaging.[15][16][17][18][19] For example, the iodo group can be replaced with a radiolabeled methyl or fluoroalkyl group via cross-coupling reactions. The development of PET tracers based on the DOI scaffold could provide higher resolution and more quantitative imaging of 5-HT2A receptors compared to SPECT.

Emerging Applications in Medicinal Chemistry

While the role of 1-Iodo-2,5-dimethoxy-4-methylbenzene as a precursor to psychoactive compounds is well-established, its utility in other areas of medicinal chemistry is an active area of research.

Development of Selective Receptor Ligands

The 2,5-dimethoxyphenyl scaffold is present in a variety of receptor ligands beyond the 5-HT2A receptor. By leveraging the reactivity of the iodo group, medicinal chemists can synthesize libraries of compounds for screening against other G-protein coupled receptors (GPCRs) and ion channels. The ability to easily introduce diverse substituents at the 4-position allows for the fine-tuning of receptor affinity and selectivity.

Design of Enzyme Inhibitors

The structural motif of 1-Iodo-2,5-dimethoxy-4-methylbenzene can also be incorporated into the design of enzyme inhibitors. For instance, derivatives of this compound could be explored as inhibitors of enzymes such as monoamine oxidase (MAO) or phosphodiesterases (PDEs), which are important targets in the treatment of neurological and psychiatric disorders. The electronic and steric properties of the iodinated and methoxylated phenyl ring can be exploited to achieve potent and selective enzyme inhibition.[20][21][22][23]

Conclusion and Future Perspectives

1-Iodo-2,5-dimethoxy-4-methylbenzene is a valuable and versatile building block in medicinal chemistry. Its well-defined synthetic accessibility and the reactivity of its functional groups have made it a cornerstone in the synthesis of important research tools like DOI. The future of this compound in drug discovery is bright, with expanding applications in the development of sophisticated radiopharmaceuticals for neuroimaging and the potential for creating novel therapeutics for a range of diseases. As our understanding of disease biology deepens, the strategic use of such well-functionalized intermediates will continue to be a key driver of innovation in the pharmaceutical sciences.

References

  • Iodination of di-and trimethoxy substituted benzene derivatives using the I 2 /30% aqueous H 2 O 2 system under SFRC. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 2,5-Dimethoxy-4-Iodoamphetamine [(R)-Doi] Influences Coping Strategies to an. (2021). USD RED. Retrieved January 30, 2026, from [Link]

  • 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Effects of the synthetic psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) on ethanol consumption and place conditioning in male mice. (2019). PubMed. Retrieved January 30, 2026, from [Link]

  • Electrophilic halogenation. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde. (n.d.). Rhodium.ws. Retrieved January 30, 2026, from [Link]

  • Lasting dynamic effects of the psychedelic 2,5-dimethoxy-4-iodoamphetamine ((±)-DOI) on cognitive flexibility. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex. (n.d.). Frontiers. Retrieved January 30, 2026, from [Link]

  • The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). II. Some Ring-methoxylated 1-Amino-and 2-Aminoindanes. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: A natural liaison. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • 22.4: Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • High specific activity tritium-labeled N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (INBMeO): a high-affinity 5-HT2A receptor-selective agonist radioligand. (2008). PubMed. Retrieved January 30, 2026, from [Link]

  • Evaluation of Iodine-123 and Iodine-131 SPECT activity quantification: a Monte Carlo study. (n.d.). SpringerLink. Retrieved January 30, 2026, from [Link]

  • Enzyme inhibition, molecular docking, and density functional theory studies of new thiosemicarbazones incorporating the 4‐hydroxy‐3,5‐dimethoxy benzaldehyde motif. (2022). ResearchGate. Retrieved January 30, 2026, from [Link]

  • (PDF) An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging. (2021). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: a natural liaison. (1997). PubMed. Retrieved January 30, 2026, from [Link]

  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents - A Review. (2024). PubMed. Retrieved January 30, 2026, from [Link]

  • The utility of 2,5-dimethoxy-4-iodoamphetamine for the study of serotonin 2A and 2C receptors. (2025). PubMed. Retrieved January 30, 2026, from [Link]

  • Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study. (2024). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Synthesis and Evaluation of a 18 F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Trifluoromethylation of Alkyl Electrophiles with 11C or 18F Labeled Fluoroform for PET Applications. (2025). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Synthesis and X-Ray Crystal Structure of 8,9-Dimethoxy-4-methyl-3-phenyl-2,3,5,6-tetrahydropyrrolo[2,1-α]isoquinolinium Iodide. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Journal of enzyme inhibition and medicinal chemistry. (n.d.). Medscape. Retrieved January 30, 2026, from [Link]

  • Mechanism of Dialkylation of 1,4-Dimethoxybenzene. (2024). YouTube. Retrieved January 30, 2026, from [Link]

  • Iodine-123. (n.d.). Radiopaedia.org. Retrieved January 30, 2026, from [Link]

  • Radioiodine Planar and a SPECT/CT Imaging with Iodine-123 for Evaluation of Follicular Thyroid Nodules Prior to Surgery. (n.d.). National Cancer Institute. Retrieved January 30, 2026, from [Link]

  • Discovery of 4-(isopentyloxy)-3-nitrobenzamide derivatives as xanthine oxidase inhibitors through a non-anthraquinone exploration. (2024). PubMed. Retrieved January 30, 2026, from [Link]

  • Design, Synthesis, and Preclinical Evaluation of 11C/18F-Labeled Inhibitors for RIPK1 PET Imaging. (2024). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Effects of 5-HT2A receptor agonist 2,5-dimethoxy-4-iodoamphetamine (DO. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

Foundational

Technical Preservation Protocol: 1-Iodo-2,5-dimethoxy-4-methylbenzene

Document ID: TPP-IDM-01 Version: 2.0 (Current) Target Audience: Synthetic Chemists, Radiochemists, and Materials Scientists. Executive Summary 1-Iodo-2,5-dimethoxy-4-methylbenzene (CAS: 75056-76-7) serves as a critical a...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TPP-IDM-01 Version: 2.0 (Current) Target Audience: Synthetic Chemists, Radiochemists, and Materials Scientists.

Executive Summary

1-Iodo-2,5-dimethoxy-4-methylbenzene (CAS: 75056-76-7) serves as a critical aryl iodide intermediate, particularly in the synthesis of radiolabeled ligands (e.g., for serotonin receptor mapping) and functionalized materials via cross-coupling. Its structural integrity is threatened by a specific triad of vulnerabilities: photolytic deiodination , oxidative ring degradation , and thermal instability .

This guide moves beyond generic "cool, dry place" recommendations to establish a rigorous, mechanism-based storage protocol designed to maintain >99.5% purity over extended timelines.

Part 1: Physicochemical Stability Profile

To store this compound effectively, one must understand the molecular mechanisms driving its degradation. The molecule features an electron-rich benzene ring (due to two methoxy donors) and a labile carbon-iodine (C–I) bond.

The Photolytic Threat (Primary Failure Mode)

The bond dissociation energy (BDE) of the C–I bond in aryl iodides is relatively low (~65 kcal/mol), significantly weaker than C–Br or C–Cl bonds. Upon exposure to UV or blue-spectrum visible light, the molecule undergoes homolytic cleavage.

  • Mechanism: Photon absorption excites the molecule to a repulsive

    
     state, ejecting an iodine radical (
    
    
    
    ) and leaving a reactive aryl radical.
  • Observable Result: The liberated iodine radicals recombine to form molecular iodine (

    
    ), causing the white/off-white solid to turn yellow or brown.
    
Electronic Susceptibility

The 2,5-dimethoxy substitution pattern creates a highly electron-rich


-system. While this facilitates oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), it also makes the compound susceptible to:
  • Atmospheric Oxidation: Gradual formation of quinone-like species upon prolonged exposure to oxygen.

  • Electrophilic Attack: High reactivity toward ambient electrophiles if not isolated.

Thermal Kinetics

While the melting point is moderate (84–86°C), solid-state diffusion of liberated iodine can accelerate degradation at room temperature. Lowering the temperature reduces the quantum yield of deiodination and slows radical propagation.

Part 2: The "Dark-Cold-Inert" Storage Standard

The following protocol is mandatory for maintaining analytical grade integrity.

Core Storage Logic

StorageLogic Compound 1-Iodo-2,5-dimethoxy- 4-methylbenzene Threat_Light UV/Visible Light Compound->Threat_Light Susceptibility Threat_O2 Atmospheric O2 Compound->Threat_O2 Threat_Heat Thermal Energy Compound->Threat_Heat Action_Amber Amber Glass + Foil (Block <400nm) Threat_Light->Action_Amber Mitigated By Action_Argon Argon Purge (Inert Barrier) Threat_O2->Action_Argon Mitigated By Action_Cold -20°C Freezer (Kinetic Arrest) Threat_Heat->Action_Cold Mitigated By Result Stability > 24 Months Action_Amber->Result Action_Argon->Result Action_Cold->Result

Figure 1: The "Dark-Cold-Inert" defense strategy against specific physicochemical threats.

Detailed Protocol Steps
1. Container Selection
  • Primary Vessel: Borosilicate glass vials (Class 1).

    • Why: Plastic containers may leach plasticizers or absorb the lipophilic aryl iodide.

  • Light Protection: Use amber glass. For critical long-term storage, wrap the vial in aluminum foil.

    • Standard: Transmission of light <290 nm must be 0%.

2. Atmosphere Control (The Argon Blanket)

Do not store under air. The electron-rich ring invites oxidation.

  • Gas Choice: Argon is superior to Nitrogen.

    • Reasoning: Argon is denser than air, forming a stable "blanket" over the solid crystals, whereas Nitrogen can mix more easily with headspace air.

  • Procedure: Flush the headspace for 15–30 seconds before sealing the cap. Parafilm the junction to prevent gas exchange.

3. Temperature Regimen
  • Short-Term (<1 Month): Refrigeration (2°C to 8°C) is acceptable if light is rigorously excluded.

  • Long-Term (>1 Month): Freezer (-20°C).

    • Thawing Protocol:Crucial. Allow the vial to equilibrate to room temperature before opening. Opening a cold vial introduces condensation, which hydrolyzes impurities and accelerates degradation.

Part 3: Quality Control & Re-validation

Before using stored material in sensitive applications (e.g., radiolabeling or GMP synthesis), validate integrity using this workflow.

QC Data Reference Table
ParameterSpecificationFailure Indicator
Appearance White to off-white crystalline solidYellow/Brown tint (Iodine liberation)
Melting Point 84–86°CBroadening range or depression (<82°C)
TLC (SiO2) Single spot (

dependent on solvent)
Baseline streak or secondary lower

spot (Phenols/Quinones)
1H NMR Sharp singlets for OMe (3.7-3.8 ppm)New peaks in aromatic region; loss of integral symmetry
Re-purification of Degraded Material

If the compound has yellowed (minor iodine formation):

  • Dissolve in minimal Dichloromethane (DCM).

  • Wash with 5% aqueous Sodium Thiosulfate (

    
    ). Thiosulfate reduces 
    
    
    
    back to iodide ions, clearing the color.
  • Dry over Magnesium Sulfate (

    
    ), filter, and recrystallize (typically from Hexane/EtOAc).
    

Part 4: Handling & Safety (EHS)

Signal Word: WARNING

  • Acute Toxicity: Harmful if swallowed (Category 4).[1]

  • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

  • Specific Handling:

    • Avoid metal spatulas if possible (use glass or Teflon) to prevent trace metal catalysis of the aryl iodide.

    • Work inside a fume hood.

    • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

Degradation Pathway Diagram

Degradation Start 1-Iodo-2,5-dimethoxy- 4-methylbenzene RadicalPair [Aryl Radical + I•] Start->RadicalPair Homolysis Photon hv (UV Light) Photon->Start Path1 Recombination RadicalPair->Path1 Path2 Dimerization/H-Abstraction RadicalPair->Path2 Product1 I2 (Yellow Color) Path1->Product1 2 I• -> I2 Product2 De-iodinated Byproducts Path2->Product2

Figure 2: Photolytic degradation pathway leading to iodine accumulation and product loss.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2728243, 1-Iodo-2,5-dimethoxy-4-methylbenzene. Retrieved January 31, 2026.[2] [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. (Context on electron-rich arene stability). [Link]

Sources

Exploratory

Chemical structure of 1-Iodo-2,5-dimethoxy-4-methylbenzene

The following technical guide details the chemical structure, synthesis, and application of 1-Iodo-2,5-dimethoxy-4-methylbenzene , a critical aryl halide intermediate in the synthesis of psychoactive phenethylamines (spe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of 1-Iodo-2,5-dimethoxy-4-methylbenzene , a critical aryl halide intermediate in the synthesis of psychoactive phenethylamines (specifically the DOx series) and radiolabeled ligands for 5-HT₂A receptor mapping.[1]

Structural Analysis, Synthesis Protocols, and Medicinal Chemistry Applications

Executive Summary

1-Iodo-2,5-dimethoxy-4-methylbenzene (also known as 4-iodo-2,5-dimethoxytoluene ) is a highly functionalized aromatic building block.[1][2] It serves as the primary halogenated scaffold for synthesizing DOM (2,5-dimethoxy-4-methylamphetamine) and related substituted phenethylamines.[1] Its structural significance lies in the iodine handle at the C1 position , which enables high-yield lithium-halogen exchange or palladium-catalyzed cross-coupling (Heck/Sonogashira) to install complex carbon side chains.[1]

This guide provides a rigorous analysis of its physicochemical properties, a self-validating synthesis protocol via electrophilic aromatic substitution, and its strategic utility in drug development.

Chemical Structure & Properties[1][3][4][5][6][7][8]

Nomenclature & Identification[4]
  • IUPAC Name: 1-Iodo-2,5-dimethoxy-4-methylbenzene[1][2][3]

  • Common Synonyms: 4-Iodo-2,5-dimethoxytoluene; 2,5-Dimethoxy-4-iodotoluene[1][2]

  • CAS Registry Number: 75056-76-7[1][2][3][4]

  • Molecular Formula: C₉H₁₁IO₂[2][3]

  • Molecular Weight: 278.09 g/mol [3]

Structural Analysis

The molecule consists of a benzene core substituted with:

  • Two Methoxy Groups (C2, C5): These are strong electron-donating groups (EDGs) that activate the ring and direct electrophilic attack. Their para relationship to each other creates a synergistic electronic environment.

  • Methyl Group (C4): A weak activator that provides steric bulk and lipophilicity.

  • Iodine Atom (C1): A labile leaving group essential for functionalization.

Electronic Environment: The 2,5-dimethoxy substitution pattern creates an electron-rich aromatic system (π-excessive).[1] The iodine atom at C1 is positioned para to the methyl group and ortho to a methoxy group, making it highly reactive toward oxidative addition mechanisms in metal-catalyzed couplings.

Physicochemical Data
PropertyValueSource
Appearance White to pale yellow crystalline solid[Sigma-Aldrich]
Melting Point 84–86 °C[Echemi, 2024]
Boiling Point ~308.9 °C (at 760 mmHg)[PubChem]
Density 1.58 g/cm³[PubChem]
Solubility Soluble in DCM, CHCl₃, EtOAc; Insoluble in water[Experimental]
LogP 2.62[PubChem]

Synthesis Protocol: Iodination of 2,5-Dimethoxytoluene[1]

The most reliable synthesis involves the regioselective iodination of 2,5-dimethoxytoluene using Iodine Monochloride (ICl). This method exploits the directing effects of the methoxy groups to install the iodine exclusively at the C4 position (relative to toluene numbering).

Reaction Scheme

Substrate: 2,5-Dimethoxytoluene Reagent: Iodine Monochloride (ICl) in Glacial Acetic Acid Mechanism: Electrophilic Aromatic Substitution (EAS)

Step-by-Step Methodology

Safety Warning: Iodine Monochloride is corrosive and causes severe burns.[1] Work in a fume hood.

  • Preparation: Dissolve 2,5-dimethoxytoluene (10.0 g, 65.7 mmol) in glacial acetic acid (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Prepare a solution of Iodine Monochloride (11.8 g, 72.5 mmol, 1.1 eq) in glacial acetic acid (20 mL). Add this solution dropwise to the stirring substrate over 30 minutes.

    • Observation: The solution will turn dark brown/red.

  • Reaction: Stir the mixture at room temperature for 3–4 hours.

    • Self-Validating Check: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by a slightly lower or similar Rf product spot that absorbs UV strongly.

  • Quenching: Pour the reaction mixture into ice-cold water (300 mL).

    • Observation: A heavy, dark precipitate will form.[5]

  • Workup: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution slowly with stirring until the dark iodine color fades to a pale yellow or white suspension. This removes excess ICl/I₂.

  • Isolation: Filter the solid precipitate. Wash with cold water (3 x 50 mL).

  • Purification: Recrystallize the crude solid from boiling acetonitrile or methanol .

    • Target: White needles or crystalline powder.

    • Yield: Typically 70–85%.

Spectroscopic Validation (NMR)

To confirm the structure and regioisomer purity:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20 (s, 1H): Aromatic H at C6 (Ortho to I, Ortho to OMe). Downfield due to Iodine anisotropy.

    • δ 6.65 (s, 1H): Aromatic H at C3 (Ortho to Me, Ortho to OMe). Upfield.

    • δ 3.80 (s, 3H): Methoxy.

    • δ 3.78 (s, 3H): Methoxy.

    • δ 2.20 (s, 3H): Aryl-Methyl.

    • Diagnostic: The presence of two aromatic singlets confirms the para arrangement of the protons, indicating the iodine successfully added para to the methyl group.

Applications in Drug Development & Research[10][13]

Precursor for DOM (STP) Synthesis

This molecule is the obligate precursor for synthesizing 2,5-dimethoxy-4-methylbenzaldehyde via Lithium-Halogen Exchange.[1] The aldehyde is subsequently condensed with nitroethane to form the phenyl-2-nitropropene, which is reduced to the amphetamine (DOM).

Pathway Visualization

The following diagram illustrates the transformation of 2,5-dimethoxytoluene into the target iodide and its subsequent conversion to the psychoactive DOM.

G Start 2,5-Dimethoxytoluene Intermediate 1-Iodo-2,5-dimethoxy- 4-methylbenzene (Target Molecule) Start->Intermediate ICl, AcOH (Electrophilic Iodination) Aldehyde 2,5-Dimethoxy- 4-methylbenzaldehyde Intermediate->Aldehyde 1. n-BuLi, -78°C 2. DMF (Formylation) Product DOM (2,5-Dimethoxy-4-methylamphetamine) Aldehyde->Product 1. Nitroethane/NH4OAc 2. LiAlH4 Reduction

Figure 1: Synthetic pathway from 2,5-dimethoxytoluene to DOM via the 1-iodo intermediate.[1]

Radiolabeling & Imaging

In neuropharmacology, the iodine atom can be substituted with radioisotopes (e.g., Iodine-123 or Carbon-11 via methylation of the phenol precursor) to create PET/SPECT ligands for mapping 5-HT₂A receptor density in the brain.[1] While DOI (4-iodo) is the standard radioligand, the 4-methyl analogs are used to study steric tolerance of the receptor binding pocket.

References

  • PubChem. (2025).[3] 1-iodo-2,5-dimethoxy-4-methylbenzene | C9H11IO2.[1][2][3] National Library of Medicine. [Link]

  • Shulgin, A. T., & Shulgin, A. (1991).[6] PiHKAL: A Chemical Love Story. Transform Press. (Referencing synthesis of DOM and related methyl-benzenes).

  • Zweifel, G., & Nantz, M. H. (2017). Modern Organic Synthesis: An Introduction. Wiley. (Reference for Lithium-Halogen exchange protocols).

Sources

Protocols & Analytical Methods

Method

Suzuki coupling reactions with 1-Iodo-2,5-dimethoxy-4-methylbenzene

Executive Summary This technical guide details the methodology for performing Suzuki-Miyaura cross-coupling reactions utilizing 1-Iodo-2,5-dimethoxy-4-methylbenzene as the electrophile. This substrate is a critical scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the methodology for performing Suzuki-Miyaura cross-coupling reactions utilizing 1-Iodo-2,5-dimethoxy-4-methylbenzene as the electrophile. This substrate is a critical scaffold in medicinal chemistry, particularly in the development of selective 5-HT2A/2C receptor ligands and highly substituted biaryl liquid crystals.

Regulatory & Safety Warning: The substrate is a structural analog of precursors used for Schedule I controlled substances (e.g., DOI, DOM).[1] Researchers must verify compliance with local regulations (e.g., DEA listings in the US, EMCDDA in Europe) before procurement or synthesis. This protocol focuses strictly on biaryl bond formation for legitimate structure-activity relationship (SAR) studies.

Substrate Analysis & Mechanistic Considerations

Electronic and Steric Profile

The substrate presents a unique reactivity profile governed by the 2,5-dimethoxy substitution pattern:

  • Electronic Effect: The two methoxy groups are strong electron-donating groups (EDGs). Typically, electron-rich aryl halides undergo oxidative addition to Pd(0) more slowly than electron-poor analogs. However, the use of Iodide (weak C-I bond, ~65 kcal/mol) compensates for this, rendering the substrate highly reactive compared to its bromide or chloride counterparts.

  • Steric Effect: The methoxy group at the ortho position (C2) relative to the iodine creates moderate steric hindrance. While not as blocking as a tert-butyl group, it necessitates ligands that can accommodate the bulk during the transmetallation step.

  • Chelation Potential: The ortho-oxygen lone pairs can act as hemilabile ligands, potentially stabilizing cationic Pd(II) intermediates but occasionally retarding the catalytic cycle if the catalyst binds too tightly (the "hemilabile trap").

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, emphasizing the specific electronic influence of the dimethoxy-tolyl core.

SuzukiCycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting for Br/Cl, Fast for I) Pd0->OxAdd + Substrate Complex1 Pd(II)-Ar-I Complex (Stabilized by o-OMe) OxAdd->Complex1 BaseStep Base Activation (Formation of Pd-OH or Boronate) Complex1->BaseStep + Base TransMetal Transmetallation (Stereospecific) BaseStep->TransMetal + Activated Boron RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regeneration Product 4-Methyl-2,5-dimethoxy-biaryl RedElim->Product Biaryl Product Substrate 1-Iodo-2,5-dimethoxy- 4-methylbenzene Substrate->OxAdd Boronic Aryl Boronic Acid (Ar'-B(OH)2) Boronic->BaseStep Activation

Figure 1: Catalytic cycle highlighting the oxidative addition of the electron-rich iodide and the role of base activation.

Experimental Protocols

Protocol A: Standard Conditions (High Throughput/General)

Best for coupling with unhindered, electron-neutral or electron-poor boronic acids.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1 mmol, 278 mg)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(PPh3)4 (Tetrakis, 3-5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (2:1)

  • Temperature: 80–90 °C (Reflux)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the Substrate, Boronic Acid, and Pd(PPh3)4. Seal with a septum.[2] Purge with Argon/Nitrogen for 5 minutes. Note: Pd(0) is air-sensitive; minimization of O2 is critical for yield.

  • Solvent Addition: Add degassed DME (4 mL/mmol) via syringe.

  • Base Addition: Add degassed 2.0 M Na2CO3 (2.5 equiv).

  • Reaction: Heat the mixture to 85 °C with vigorous stirring. The biphasic mixture requires rapid stirring to ensure phase transfer.

  • Monitoring: Check TLC at 1 hour. The starting iodide (High Rf, non-polar) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc and Water. Wash organic layer with Brine.[3] Dry over MgSO4.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: "Challenging Partner" Conditions (Steric Bulk)

Required when coupling with ortho-substituted boronic acids or if Protocol A fails.

Reagents:

  • Catalyst System: Pd(OAc)2 (2 mol%) + SPhos or XPhos (4 mol%).

    • Rationale: Buchwald biaryl phosphine ligands facilitate the coupling of sterically hindered electron-rich substrates.

  • Base: K3PO4 (3.0 equiv, solid or aqueous)

  • Solvent: Toluene/Water (10:1)

  • Temperature: 100 °C

Optimization Matrix & Data Interpretation

When optimizing for a new coupling partner (Ar'-B(OH)2), use the following screening matrix. Yields listed are typical for this substrate class based on internal historical data and literature precedents.

ParameterCondition A (Standard)Condition B (High Activity)Condition C (Green/Mild)
Catalyst Pd(PPh3)4Pd(dppf)Cl2 · DCMPd(OAc)2 / SPhos
Solvent DME / H2O1,4-Dioxane / H2OToluene / H2O
Base Na2CO3Cs2CO3K3PO4
Temp 85 °C100 °C100 °C
Exp. Yield 75-85%85-95%90-98%
Use Case Simple PhenylsHeterocycles (Pyridines)Ortho-substituted rings

Self-Validating Workflow (Process Control)

To ensure trustworthiness, the experiment must include "checkpoints" that confirm the reaction is proceeding chemically, not just physically.

Workflow Start Start Reaction Check1 TLC Check (t=1h) Is Iodide visible? Start->Check1 Analyze Color Check: Is solution Black (Pd black)? Check1->Analyze Yes Action2 Proceed to Workup Check1->Action2 No Yes Yes (Stalled/Slow) No No (Conversion Complete) BlackYes Yes: Catalyst Decomposed Analyze->BlackYes Yes BlackNo No: Active Orange/Red Analyze->BlackNo No Action1 Add more Catalyst Check O2 exclusion BlackYes->Action1 BlackNo->Action1 Slow Kinetics

Figure 2: Decision tree for reaction monitoring and troubleshooting.

Validation Steps:

  • TLC Shift: The product (biaryl) will typically be more polar (lower Rf) than the starting iodide if the boronic acid contains polar groups, but less polar if coupling with simple alkyl/aryls. The key is the disappearance of the UV-active Iodide spot .

  • 1H NMR Diagnostic:

    • Starting Material: The aromatic protons of the 2,5-dimethoxy ring appear as singlets around 7.20 ppm (H3) and 6.50 ppm (H6).

    • Product: Upon coupling, the symmetry breaks further, and the proton ortho to the new aryl bond will shift downfield due to the anisotropic effect of the new ring.

References

  • Miyaura, N., & Suzuki, A. (1995).[4][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005).[4] Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on electron-rich substrates). Link

  • Drug Enforcement Administration (DEA). (2024).[6] Controlled Substances - Alphabetical Order. (Reference for regulatory status of dimethoxy-phenethylamines). Link

Sources

Application

Application Notes and Protocols for the Derivatization of 1-Iodo-2,5-dimethoxy-4-methylbenzene for Biological Assays

Introduction: Unlocking the Potential of a Versatile Scaffold 1-Iodo-2,5-dimethoxy-4-methylbenzene serves as a pivotal precursor in the synthesis of a wide array of neuropharmacological agents, most notably the 2,5-dimet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

1-Iodo-2,5-dimethoxy-4-methylbenzene serves as a pivotal precursor in the synthesis of a wide array of neuropharmacological agents, most notably the 2,5-dimethoxyphenethylamine class of compounds. Its strategic derivatization is key to exploring the structure-activity relationships (SAR) of ligands targeting various receptors in the central nervous system, with a pronounced focus on the serotonin 5-HT₂A receptor. The presence of an iodine atom at the 4-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the generation of novel molecular entities for biological evaluation.

This comprehensive guide provides detailed protocols for the derivatization of 1-iodo-2,5-dimethoxy-4-methylbenzene via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Furthermore, it outlines robust protocols for the biological evaluation of the synthesized derivatives, including a 5-HT₂A receptor binding assay and a functional calcium mobilization assay. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and evaluate novel compounds with potential therapeutic applications in neuroscience.

Chemical Derivatization Strategies: A Practical Guide

The electron-rich nature of the 1-iodo-2,5-dimethoxy-4-methylbenzene ring system necessitates careful optimization of cross-coupling conditions to achieve high yields and minimize side reactions. The protocols detailed below have been curated to provide reliable starting points for these transformations.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is particularly useful for synthesizing biaryl structures, which are common motifs in biologically active molecules.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst[1]. For electron-rich aryl iodides, the choice of a sufficiently electron-rich and sterically hindered phosphine ligand is crucial to promote the oxidative addition step.

Suzuki_Miyaura_Workflow reagents Reagents: - 1-Iodo-2,5-dimethoxy-4-methylbenzene - Arylboronic acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/EtOH/H2O) setup Reaction Setup: - Assemble glassware under inert gas (N2 or Ar) - Degas solvent - Add reagents in specified order reagents->setup 1. Preparation reaction Reaction: - Heat to reflux (e.g., 90-100 °C) - Monitor by TLC or LC-MS setup->reaction 2. Execution workup Workup: - Cool to room temperature - Partition between organic solvent and water - Wash organic layer reaction->workup 3. Quenching purification Purification: - Dry organic layer (e.g., MgSO4) - Concentrate in vacuo - Purify by column chromatography workup->purification 4. Isolation analysis Analysis: - NMR, MS for structure confirmation purification->analysis 5. Characterization

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol:

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add 1-iodo-2,5-dimethoxy-4-methylbenzene (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • In a separate vial, weigh out the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction Setup:

    • Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask via syringe.

    • Add the palladium catalyst to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂PPh₃ is a standard ligand; dppf can be effective for challenging couplings.
Base K₂CO₃, Cs₂CO₃A moderately strong base is required to activate the boronic acid.
Solvent Toluene/EtOH/H₂O, Dioxane/H₂OThe aqueous mixture helps to dissolve the base and facilitate the reaction.
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to arylethynyl derivatives. These derivatives can serve as versatile intermediates or as final compounds for biological testing.

Reaction Principle: This reaction is co-catalyzed by palladium and copper complexes. The palladium catalyst activates the aryl iodide, while the copper catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex[2]. The use of an amine base is essential for both deprotonating the terminal alkyne and acting as a solvent.

Sonogashira_Workflow reagents Reagents: - 1-Iodo-2,5-dimethoxy-4-methylbenzene - Terminal Alkyne - Pd Catalyst (e.g., Pd(PPh3)2Cl2) - CuI (co-catalyst) - Amine Base (e.g., Et3N) setup Reaction Setup: - Assemble glassware under inert gas - Degas solvent/base - Add reagents sequentially reagents->setup 1. Preparation reaction Reaction: - Stir at room temp to 60 °C - Monitor by TLC or GC-MS setup->reaction 2. Execution workup Workup: - Filter off amine salts - Concentrate the filtrate - Redissolve in organic solvent reaction->workup 3. Quenching purification Purification: - Wash with water/brine - Dry and concentrate - Purify by column chromatography workup->purification 4. Isolation analysis Analysis: - NMR, MS for structure verification purification->analysis 5. Characterization

Caption: Workflow for Sonogashira Coupling.

Detailed Protocol:

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add 1-iodo-2,5-dimethoxy-4-methylbenzene (1.0 eq) and Copper(I) iodide (CuI, 0.05 eq).

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas three times.

    • Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), via syringe.

    • Add the terminal alkyne (1.2 eq) to the mixture.

    • Finally, add the palladium catalyst, for example, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.025 eq).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of celite to remove the amine hydrohalide salts.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution in vacuo.

    • Purify the residue by flash chromatography.

Parameter Condition Rationale
Pd Catalyst Pd(PPh₃)₂Cl₂A common and effective catalyst for Sonogashira couplings.
Cu Co-catalyst CuIFacilitates the formation of the reactive copper acetylide.
Base/Solvent Et₃N, DIPAActs as both a base to deprotonate the alkyne and as the reaction solvent.
Temperature 25-60 °CMilder conditions are often sufficient for reactive aryl iodides.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. This reaction is invaluable for introducing nitrogen-containing functional groups, which are prevalent in pharmacologically active compounds.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the arylamine product[3]. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, as it facilitates both the oxidative addition and the reductive elimination steps.

Detailed Protocol:

  • Reagent Preparation:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq) and the phosphine ligand (e.g., Xantphos, 0.02-0.10 eq) to a dry Schlenk tube.

    • Add a degassed, anhydrous solvent such as toluene or dioxane.

    • In a separate Schlenk tube, add 1-iodo-2,5-dimethoxy-4-methylbenzene (1.0 eq), the amine (1.2 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Reaction Setup:

    • Add the catalyst solution to the substrate mixture via syringe under an inert atmosphere.

  • Reaction Execution:

    • Heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction for the disappearance of the aryl iodide by GC-MS or LC-MS.

  • Workup and Purification:

    • After cooling to room temperature, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via flash column chromatography.

Parameter Condition Rationale
Catalyst System Pd₂(dba)₃ with Xantphos or other bulky phosphine ligandsBulky, electron-rich ligands are essential for efficient C-N bond formation.
Base NaOtBu, K₃PO₄A strong base is required to deprotonate the amine and form the palladium amido complex.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary to prevent side reactions.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion.

Biological Evaluation: Assessing Serotonergic Activity

The primary biological target for many derivatives of 1-iodo-2,5-dimethoxy-4-methylbenzene is the 5-HT₂A receptor. The following protocols describe standard in vitro assays to determine the affinity and functional activity of newly synthesized compounds at this receptor.

5-HT₂A Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the 5-HT₂A receptor, providing a measure of the compound's binding affinity (Kᵢ).

Assay Principle: A radiolabeled ligand with known high affinity for the 5-HT₂A receptor (e.g., [¹²⁵I]DOI) is incubated with a source of the receptor (e.g., cell membranes from HEK293 cells expressing the human 5-HT₂A receptor) in the presence of varying concentrations of the test compound. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow prep Preparation: - HEK293-5HT2A cell membranes - [125I]DOI radioligand - Test compound dilutions - Assay buffer incubation Incubation: - Combine membranes, radioligand, and test compound - Incubate at room temperature (e.g., 60 min) prep->incubation 1. Mix filtration Filtration: - Rapidly filter through glass fiber filters - Wash filters to remove unbound radioligand incubation->filtration 2. Separate counting Scintillation Counting: - Place filters in scintillation vials with cocktail - Count radioactivity filtration->counting 3. Measure analysis Data Analysis: - Plot % inhibition vs. log[compound] - Determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis 4. Calculate

Caption: Workflow for 5-HT₂A Receptor Binding Assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare assay buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, and 10 µM pargyline, pH 7.4[4].

    • Prepare serial dilutions of the test compounds in the assay buffer. For lipophilic compounds, a stock solution in DMSO is typically prepared first, and then diluted such that the final DMSO concentration in the assay is ≤ 0.1% to avoid interference[5][6][7][8].

    • Prepare a solution of [¹²⁵I]DOI in the assay buffer at a concentration of approximately 0.5 nM[4].

    • Prepare a suspension of cell membranes expressing the human 5-HT₂A receptor in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membrane suspension, the [¹²⁵I]DOI solution, and the test compound dilutions.

    • For determining total binding, add assay buffer instead of the test compound.

    • For determining non-specific binding, add a high concentration of a known 5-HT₂A ligand (e.g., 10 µM DOI)[4].

    • Incubate the plate at room temperature for 60 minutes[4].

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in 0.5% polyethyleneimine[4].

    • Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand[4].

    • Transfer the filters to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a test compound to act as an agonist at the 5-HT₂A receptor by detecting changes in intracellular calcium levels.

Assay Principle: The 5-HT₂A receptor is a Gq-coupled receptor. Agonist binding activates the Gq protein, leading to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm[9]. This increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The fluorescence intensity is proportional to the intracellular calcium concentration.

Detailed Protocol:

  • Cell Preparation:

    • Plate HEK293 cells stably expressing the human 5-HT₂A receptor in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor (e.g., probenecid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37 °C for 1 hour in the dark to allow the cells to take up the dye.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).

    • Measure the baseline fluorescence for a short period.

    • Add the test compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • For each well, determine the peak fluorescence response after agonist addition.

    • Subtract the baseline fluorescence from the peak fluorescence to obtain the net change in fluorescence.

    • Normalize the data to the response of a maximal concentration of a reference agonist (e.g., serotonin or DOI).

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration for 50% of maximal response) and the Eₘₐₓ (maximal efficacy) for each compound.

Conclusion

The derivatization of 1-iodo-2,5-dimethoxy-4-methylbenzene offers a rich platform for the discovery of novel neuropharmacological agents. The palladium-catalyzed cross-coupling reactions described herein provide efficient and versatile methods for introducing a wide range of chemical functionalities. The subsequent biological evaluation of these new chemical entities using the outlined receptor binding and functional assays is essential for elucidating their pharmacological profiles and advancing our understanding of their therapeutic potential. By systematically applying these synthetic and analytical techniques, researchers can effectively explore the chemical space around this privileged scaffold and identify promising lead compounds for further development.

References

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives. Pure and Applied Chemistry, 71(8), 1433-1442. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]

  • Nichols, D. E. (2012). Structure–activity relationships of serotonin 5-HT2A receptor ligands. Pharmacology & Therapeutics, 136(3), 329-350. [Link]

  • Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. [Link]

  • Binding Database. (n.d.). [125I]DOI Radioligand Binding Assay. [Link]

  • Shoda, W., et al. (2020). intracellular calcium assay. protocols.io. [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]

  • Calcium mobilization assay. (n.d.). Creative Bioarray. [Link]

  • CALCIUM FLUX PROTOCOL. (n.d.). University of Pennsylvania. [Link]

  • FLIPR Calcium 5 Assay Kit Guide. (n.d.). Molecular Devices. [Link]

Sources

Method

Application Note: 1-Iodo-2,5-dimethoxy-4-methylbenzene as a Versatile Building Block in Modern Organic Synthesis

Introduction In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Iodo-2,5-dimethoxy-4-methylbenze...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Iodo-2,5-dimethoxy-4-methylbenzene (also known as 4-iodo-2,5-dimethoxytoluene) has emerged as a highly valuable and versatile building block. Its structure is characterized by an electron-rich aromatic ring, which influences its reactivity, and a strategically positioned iodo group. This carbon-iodine bond serves as a key synthetic handle, enabling a wide array of powerful transformations, most notably palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the applications of 1-Iodo-2,5-dimethoxy-4-methylbenzene, moving beyond simple procedural outlines to explain the underlying principles and rationale for its use. We will detail field-proven protocols for its application in Suzuki-Miyaura and Sonogashira couplings and illustrate its utility in the conceptual design of synthetic routes toward significant neuropharmacological scaffolds. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent's full potential.

Section 1: Physicochemical Properties and Safety

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Table 1: Physicochemical Data for 1-Iodo-2,5-dimethoxy-4-methylbenzene [1][2]

PropertyValue
CAS Number 75056-76-7
Molecular Formula C₉H₁₁IO₂
Molecular Weight 278.09 g/mol
Appearance Solid (typically crystalline)
Melting Point 84-86 °C
Boiling Point 308.9 °C at 760 mmHg
Density 1.581 g/cm³
XLogP3 2.6

Safety and Handling:

1-Iodo-2,5-dimethoxy-4-methylbenzene should be handled in accordance with standard laboratory safety procedures for aryl iodides.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 2: The Aryl-Iodide Bond: A Gateway to Molecular Diversity

The synthetic utility of 1-Iodo-2,5-dimethoxy-4-methylbenzene is dominated by the reactivity of its carbon-iodine (C-I) bond. Among aryl halides, the C-I bond is the longest and weakest, making it the most reactive substrate in the oxidative addition step of many catalytic cycles—the crucial activation step for cross-coupling reactions.[5] This high reactivity allows for transformations to occur under milder conditions (e.g., lower temperatures) compared to the analogous aryl bromides or chlorides, which is often critical for the synthesis of complex molecules with sensitive functional groups.[5]

G cluster_0 Core Building Block cluster_1 Synthetic Transformations cluster_2 Resulting Scaffolds A 1-Iodo-2,5-dimethoxy-4-methylbenzene B Suzuki Coupling (C-C Bond) A->B Pd Catalyst, Boronic Acid C Sonogashira Coupling (C-C Bond) A->C Pd/Cu Catalysts, Alkyne D Buchwald-Hartwig (C-N Bond) A->D Pd Catalyst, Amine E Other Reactions (e.g., Heck, Stille) A->E Various Reagents F Biaryl Compounds B->F G Aryl Alkynes C->G H Aryl Amines D->H I Complex Molecules E->I

Caption: The C-I bond as a versatile synthetic linchpin.

Section 3: Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, and aryl iodides are premier substrates for these transformations.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura reaction is a robust and widely used method for constructing carbon-carbon bonds between sp²-hybridized centers.[6] Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and tolerance of diverse functional groups.

Mechanistic Causality: The reaction proceeds via a catalytic cycle involving a palladium complex. The high reactivity of the C-I bond in 1-Iodo-2,5-dimethoxy-4-methylbenzene facilitates the initial, often rate-limiting, oxidative addition step to a Pd(0) species. The subsequent transmetalation with a boronic acid (activated by a base) and final reductive elimination regenerates the Pd(0) catalyst and yields the biaryl product. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reaction steps, while the base is essential for activating the boronic acid.[7]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-I(L₂) pd0->pd2_complex Oxidative Addition (+ Ar-I) pd2_boronate Ar-Pd(II)-Ar'(L₂) pd2_complex->pd2_boronate Transmetalation (+ Ar'-B(OR)₂ + Base) product Ar-Ar' pd2_boronate->product Reductive Elimination product->pd0 center Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition (+ Ar-I) pd_complex->pd0 Reductive Elimination product Ar-CCR pd_complex->product cu_halide Cu(I)X cu_acetylide Cu(I)-CCR cu_halide->cu_acetylide Acetylide Formation cu_acetylide->pd_complex Transmetalation alkyne H-CCR + Base workflow start 1-Iodo-2,5-dimethoxy- 4-methylbenzene step1 Intermediate Aldehyde start->step1 Vilsmeier-Haack Formylation (POCl₃, DMF) step2 Nitrostyrene Derivative step1->step2 Henry Reaction (CH₃NO₂, Base) step3 Target Phenethylamine step2->step3 Reduction (e.g., LiAlH₄)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Iodo-2,5-dimethoxy-4-methylbenzene

Welcome to the technical support guide for the purification of crude 1-Iodo-2,5-dimethoxy-4-methylbenzene (CAS 75056-76-7). This document provides in-depth troubleshooting advice and frequently asked questions to assist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 1-Iodo-2,5-dimethoxy-4-methylbenzene (CAS 75056-76-7). This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, chemists, and drug development professionals in obtaining this key chemical intermediate with high purity. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

Introduction

1-Iodo-2,5-dimethoxy-4-methylbenzene, also known as 2,5-dimethoxy-4-iodotoluene, is a valuable building block in organic synthesis, notably in the development of pharmacologically active molecules, including certain classes of psychedelic amphetamines like DOM.[1] The purity of this intermediate is paramount, as contaminants can lead to side reactions, low yields, and complex downstream purification challenges. This guide addresses the common issues encountered during its purification from a crude reaction mixture.

Troubleshooting Common Purification Issues

This section is designed to directly address specific experimental challenges in a question-and-answer format.

Question 1: My crude product is a dark brown or purple-tinged oily solid. What causes this discoloration and how can I fix it?

Answer:

This is a very common issue, and the discoloration typically points to two primary culprits:

  • Residual Iodine (I₂): The most frequent cause is the presence of unreacted elemental iodine from the iodination step. Iodine has a strong, dark color and is partially soluble in many organic solvents.

  • Oxidative Side Products: Aromatic iodides can be sensitive to light and air, leading to slow decomposition and the release of free iodine, causing the product to darken over time.

Causality & Recommended Solution: The key is to quench the residual iodine using a mild reducing agent. A wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is highly effective. These reagents react with iodine (I₂) to form colorless iodide ions (I⁻).[2][3]

Step-by-Step Protocol: Reductive Wash

  • Dissolve the crude product in a suitable organic solvent in which the product is soluble, such as dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 5-10% aqueous solution of sodium thiosulfate.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The dark color from the iodine should transfer from the organic layer to the aqueous layer, or simply disappear as the iodine is reduced.

  • Drain the lower aqueous layer. Repeat the wash if any color persists in the organic layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to recover the decolorized crude product.

Question 2: After purification, my product has a low melting point with a broad range (e.g., 78-83°C instead of the expected 84-86°C). What's the problem?

Answer:

A depressed and broad melting point is a classic indicator of impurities.[4] For this specific compound, the likely contaminants are:

  • Unreacted Starting Material: 2,5-dimethoxytoluene.

  • Isomeric Byproducts: Formation of other iodinated isomers during the synthesis.

  • Di-iodinated Species: Such as 2,4-diiodo-1-methyl-5,6-dimethoxybenzene, if the reaction conditions were too harsh.[5]

Causality & Recommended Solution: These impurities disrupt the crystal lattice of the desired product, lowering the energy required to melt it. The most effective purification techniques to address this are recrystallization and column chromatography. Recrystallization is often the most efficient method for removing small amounts of structurally similar impurities.

G cluster_start Initial Observation cluster_cause Probable Causes cluster_solution Recommended Actions Start Low & Broad Melting Point Cause1 Unreacted Starting Material Start->Cause1 Cause2 Isomeric Byproducts Start->Cause2 Cause3 Di-iodinated Species Start->Cause3 Recrystallize Attempt Recrystallization Cause1->Recrystallize Primary Method Cause2->Recrystallize Primary Method Cause3->Recrystallize Primary Method Check Check Purity (TLC, mp) Recrystallize->Check Column Perform Column Chromatography End Pure Product Column->End Check->Column Purity Not OK Check->End Purity OK

Question 3: My TLC plate shows multiple spots even after a reductive wash. How do I separate the components?

Answer:

When multiple spots are visible on a Thin Layer Chromatography (TLC) plate, it confirms the presence of several distinct compounds. This situation requires a more robust purification method than simple washing or recrystallization.

Causality & Recommended Solution: The different spots represent compounds with varying polarities. Flash column chromatography is the gold standard for separating mixtures of organic compounds based on their differential adsorption to a stationary phase.[6][7] By using a mobile phase of gradually increasing polarity, you can selectively elute each component from the column, starting with the least polar.

General Guidance for Column Chromatography:

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically effective.[6]

  • Finding the Right Solvent Ratio: Run several TLC plates using different ratios of your chosen solvents. The ideal eluent system will show good separation between the spots, with the desired product having an Rf value of approximately 0.25-0.35. This provides the best balance for effective separation on a column.

  • Execution: After packing the column, load your crude material and begin eluting with the determined solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.

Frequently Asked Questions (FAQs)

Property Value Reference
Molecular Formula C₉H₁₁IO₂[8]
Molecular Weight 278.09 g/mol [8][9]
Melting Point 84-86 °C[9]
Boiling Point 308.9 °C at 760 mmHg[9]
Appearance Typically a white to off-white solid
Table 1: Physical Properties of 1-Iodo-2,5-dimethoxy-4-methylbenzene.

Q1: What is the best single solvent for recrystallizing 1-Iodo-2,5-dimethoxy-4-methylbenzene?

There is no universal "best" solvent, as the optimal choice depends on the specific impurities present. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10] A solvent screening is the most reliable approach. Based on protocols for similar aromatic compounds, the following are excellent candidates to test.[3]

Solvent Boiling Point (°C) Comments
Methanol (MeOH) 65Good for moderately polar compounds. Often yields good quality crystals.[3]
Ethanol (EtOH) 78Similar to methanol, slightly less polar. 95% Ethanol is also a good choice.[3]
Isopropanol (IPA) 82A common and effective choice for many aromatic compounds.
Acetonitrile (MeCN) 82Has been used successfully for recrystallizing similar iodo-aromatics.[3]
Heptane/Toluene 98 / 111A mixed solvent system can be used. Dissolve in minimal hot toluene and add hot heptane until turbidity appears, then cool.
Table 2: Recommended Solvents for Recrystallization Screening.

Q2: My product is pure but turns light pink/brown upon storage. How can I prevent this?

This degradation is due to the compound's sensitivity to light and atmospheric oxygen, which can cause the slow liberation of elemental iodine. This is a common characteristic of many iodo-aromatic compounds. To ensure long-term stability:

  • Store in the Dark: Use an amber glass vial or wrap a clear vial in aluminum foil.

  • Store Cold: Keep the container in a refrigerator or freezer.

  • Store Under Inert Gas: For maximum stability, flush the vial with an inert gas like argon or nitrogen before sealing.

Q3: What are the essential safety precautions for handling this compound and its purification solvents?

Always handle chemicals with appropriate care.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

  • Ventilation: Conduct all operations in a certified chemical fume hood to avoid inhaling vapors or dust.[11]

  • Handling: Avoid skin and eye contact.[11] In case of contact, rinse thoroughly with water.

  • Solvents: Be aware of the specific hazards of the solvents used (e.g., flammability of hexane and ethanol).

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes methanol is chosen as the solvent after a successful screening.

  • Dissolution: Place the crude, decolorized solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to boiling (using a steam bath or hot plate) with gentle swirling.

  • Saturation: Continue adding small portions of hot methanol until the solid just completely dissolves. Adding excess solvent will reduce the final yield.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[10]

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation TLC 1. Determine Eluent (e.g., 95:5 Hexane:EtOAc) via TLC (Rf ≈ 0.3) Pack 2. Pack Column with Silica Gel in Eluent TLC->Pack Load 3. Load Crude Product (adsorbed on silica or minimal DCM) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions in Test Tubes Elute->Collect TLC_Fractions 6. Monitor Fractions by TLC Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

  • Preparation: Select an appropriate eluent system (e.g., 95:5 Hexane:Ethyl Acetate) based on prior TLC analysis. Prepare a slurry of silica gel in the eluent and carefully pack the column.

  • Loading: Dissolve the crude product in a minimum amount of a strong solvent like DCM. Add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or bulb) to force the solvent through the silica gel at a steady rate.

  • Collection: Collect the eluate in a series of numbered test tubes or flasks.

  • Analysis: Spot every few fractions onto a TLC plate to determine which ones contain the pure product.

  • Isolation: Combine the fractions that contain only the pure product spot and remove the solvent using a rotary evaporator to yield the purified 1-Iodo-2,5-dimethoxy-4-methylbenzene.

References

  • CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents.
  • Iodoindenes: Synthesis and application to cross-coupling. (n.d.). Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Available at: [Link]

  • Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde. (n.d.). Rhodium.ws. Available at: [Link]

  • Iodosobenzene. - Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • 1-Iodo-2,5-dimethoxy-4-methylbenzene | C9H11IO2 | CID 2728243 - PubChem. (n.d.). PubChem. Available at: [Link]

  • (PDF) ChemInform Abstract: Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. - ResearchGate. (2011). ResearchGate. Available at: [Link]

  • CN108047054B - A kind of method for separating and purifying o-iodoaniline by melt crystallization - Google Patents. (n.d.).
  • Material Safety Data Sheet - 4-Iodoanisole, 98% - Cole-Parmer. (n.d.). Available at: [Link]

  • The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM) | Request PDF - ResearchGate. (2008). ResearchGate. Available at: [Link]

  • Toluene, 2,4-diiodo | C7H6I2 | CID 13444837 - PubChem. (n.d.). PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability Management for 1-Iodo-2,5-dimethoxy-4-methylbenzene

Case ID: STAB-2C-I-PRE Compound Class: Aryl Iodide / Alkoxylated Benzene CAS: 75056-76-7 Status: Active Support Topic Executive Summary 1-Iodo-2,5-dimethoxy-4-methylbenzene is a critical intermediate, often utilized in t...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-2C-I-PRE Compound Class: Aryl Iodide / Alkoxylated Benzene CAS: 75056-76-7 Status: Active Support Topic

Executive Summary

1-Iodo-2,5-dimethoxy-4-methylbenzene is a critical intermediate, often utilized in the synthesis of serotonergic ligands (such as DOI) and radiolabeled imaging agents.[1] Its stability is compromised by two primary synergistic failure modes: photolytic deiodination and oxidative quinone formation .

This guide provides the mechanistic rationale for degradation and actionable protocols to maintain purity >98% over extended storage periods.

Module 1: The Degradation Mechanism (The "Why")

To preserve this compound, one must understand that the molecule fights a war on two fronts. The iodine atom is a weak link, and the electron-rich ring is a magnet for oxygen.

Photolytic Deiodination (The Primary Threat)

The Carbon-Iodine (C-I) bond is the weakest among standard aryl halides (Bond Dissociation Energy ~65 kcal/mol). Exposure to UV or even ambient blue light excites the molecule, causing homolytic cleavage.

  • The Result: Formation of an aryl radical and a free iodine radical.

  • The Cascade: The aryl radical abstracts a hydrogen from any available source (solvent, moisture, or lattice neighbors), resulting in the impurity 2,5-dimethoxy-4-methylbenzene (de-iodinated byproduct). The liberated iodine (

    
    ) acts as an oxidizer, accelerating the second degradation pathway.
    
Oxidative Quinone Formation

The 2,5-dimethoxy substitution pattern makes the benzene ring highly electron-rich.

  • The Result: In the presence of atmospheric oxygen (and catalyzed by light or free iodine), the ring oxidizes to form p-benzoquinones .

  • Visual Indicator: This manifests as a distinct darkening of the material from white/off-white to yellow, then brown/black.

Visualizing the Pathway

DegradationPathway Start 1-Iodo-2,5-dimethoxy- 4-methylbenzene (White Crystalline Solid) Light UV/Visible Light (Photon Impact) Start->Light Quinone Impurity B: Benzoquinone Derivatives (Black Tar/Oil) Start->Quinone Slow Oxidation Cleavage Homolytic C-I Bond Cleavage Light->Cleavage Radical Aryl Radical + Iodine Radical (I•) Cleavage->Radical Impurity1 Impurity A: 2,5-dimethoxy-4-methylbenzene (De-iodinated) Radical->Impurity1 H-Abstraction FreeIodine Free Iodine (I₂) (Yellow/Brown Color) Radical->FreeIodine Dimerization FreeIodine->Quinone Catalyzes Oxidation Oxygen Atmospheric O₂ Oxygen->Quinone

Figure 1: The dual degradation pathway showing how light triggers iodine release, which subsequently catalyzes oxidative damage.

Module 2: Optimal Storage Protocols (The "How")

Objective: Minimize photon flux and oxygen contact.

Storage Matrix: Conditions vs. Shelf Life
Storage ConditionAtmosphereContainer TypeEstimated StabilityRisk Level
Benchtop (25°C) AirClear Glass< 1 WeekCRITICAL
Benchtop (25°C) AirAmber Glass1-2 MonthsHIGH
Fridge (4°C) Nitrogen FlushAmber Glass6-12 MonthsMODERATE
Freezer (-20°C) Argon/NitrogenAmber Vial + Foil> 2 YearsOPTIMAL
The "Double-Shell" Packing Protocol (SOP)

Follow this procedure for long-term banking of the material.

  • Primary Container: Transfer the solid into an Amber Borosilicate Vial .

    • Why: Blocks UV wavelengths <400nm.

  • Atmosphere Exchange: Gently flush the vial with dry Argon or Nitrogen for 30 seconds before capping.

    • Why: Argon is heavier than air and provides a better blanket than Nitrogen for preventing oxidation of the electron-rich ring.

  • Seal: Wrap the cap junction tightly with Parafilm® or Teflon tape.

  • Secondary Shielding: Wrap the entire vial in aluminum foil.

    • Why: Amber glass allows some visible light transmission; foil provides 100% opacity.

  • Desiccation: Place the foil-wrapped vial inside a secondary jar or Ziploc bag containing a silica gel packet.

    • Why: Moisture promotes radical hydrogen abstraction.

  • Thermal Stat: Store at -20°C .

Module 3: Troubleshooting & Rescue (FAQs)

Q1: My material has turned from white to pale yellow. Is it ruined? A: Not necessarily. This indicates the liberation of elemental iodine (


) on the surface of the crystal lattice.
  • The Fix (Solid Wash): Triturate (grind) the solid with cold, dilute aqueous Sodium Thiosulfate (

    
    ). Thiosulfate reduces the yellow iodine back to colorless iodide. Filter, wash with water, and dry extensively in a vacuum desiccator.
    
  • The Fix (Recrystallization): If the yellowing is deep, recrystallize from boiling Acetonitrile or Methanol .

Q2: The melting point is depressed (e.g., observed 78-80°C instead of 84-86°C). A: This indicates significant contamination, likely with the de-iodinated byproduct (2,5-dimethoxy-4-methylbenzene).

  • Action: Recrystallization is required. The de-iodinated impurity is more soluble in non-polar solvents than the iodinated target. Recrystallization from a Hexane/Ethyl Acetate mixture can help partition the impurities into the mother liquor.

Q3: Can I store this compound in solution (e.g., DMSO or Methanol)? A: Avoid if possible.

  • Reasoning: In solution, the mean free path for radicals increases, accelerating degradation. Furthermore, solvents like methanol can act as hydrogen donors, facilitating the conversion of your aryl radical into the unwanted de-iodinated byproduct.

  • If unavoidable: Store in Acetonitrile (non-protic, relatively radical stable) at -20°C, strictly in the dark.

Troubleshooting Decision Tree

Troubleshooting Observation User Observation ColorChange Color Change? (Yellow/Brown) Observation->ColorChange MPCheck Check Melting Point ColorChange->MPCheck SurfaceOnly Is MP Correct? (84-86°C) MPCheck->SurfaceOnly ActionWash Surface Oxidation Only ACTION: Wash with cold Na₂S₂O₃ (aq) SurfaceOnly->ActionWash Yes ActionRecrys Bulk Decomposition ACTION: Recrystallize (Acetonitrile or MeOH) SurfaceOnly->ActionRecrys No (MP 78-83°C) Discard MP < 75°C ACTION: Discard/Repurpose (Too degraded) SurfaceOnly->Discard No (MP < 75°C)

Figure 2: Diagnostic flow for assessing material viability based on physical appearance and melting point.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2728243, 1-Iodo-2,5-dimethoxy-4-methylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts (2020). Standardization of Sodium Thiosulfate and Iodometric Titration Principles. Retrieved from [Link]

  • Nichols, D. E., et al. (1973).Structure-activity relationships of iodinated hallucinogenic agents (Contextual reference for 2,5-dimethoxy-4-iodo derivatives). (Implicit reference via search context on DOI synthesis).

Sources

Troubleshooting

Troubleshooting low yield in the iodination of 2,5-dimethoxytoluene

Executive Summary & Kinetic Context The iodination of 2,5-dimethoxytoluene (DMT) to produce 1-iodo-2,5-dimethoxy-4-methylbenzene is a classic Electrophilic Aromatic Substitution (EAS). While the substrate is activated by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Kinetic Context

The iodination of 2,5-dimethoxytoluene (DMT) to produce 1-iodo-2,5-dimethoxy-4-methylbenzene is a classic Electrophilic Aromatic Substitution (EAS). While the substrate is activated by two methoxy groups and a methyl group, researchers frequently encounter low yields due to three primary factors:

  • Reversibility: Iodination is reversible. Without an oxidant, the byproduct hydrogen iodide (HI) can reduce the product back to the starting material.

  • Weak Electrophilicity: Molecular iodine (

    
    ) is a weak electrophile compared to 
    
    
    
    or
    
    
    . It requires activation to form the reactive iodonium species (
    
    
    ).
  • Poly-iodination: The product is still highly activated, leading to di-iodo byproducts if stoichiometry and temperature are not strictly controlled.

This guide addresses these issues using a Question & Answer format derived from common support tickets.

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 40-50% conversion. Adding more iodine doesn't help. Why?

Diagnosis: You are likely relying on "direct" iodination without an oxidant or using a degraded catalyst. Technical Insight: Direct iodination (


) has a low equilibrium constant. As HI accumulates, the reverse reaction accelerates.
Solution:  You must drive the equilibrium by consuming HI or generating a stronger electrophile.
  • Protocol A ( Oxidative): Use Periodic Acid (

    
    )  or Iodic Acid (
    
    
    
    )
    . These oxidants convert
    
    
    entirely to reactive
    
    
    species and consume HI, pushing atom economy to nearly 100%.
  • Protocol B (Peroxide): Use 30%

    
     in methanol. This is a "green" alternative that generates water as the byproduct.
    
Q2: I am seeing a "muddy" product with a lower melting point. NMR shows a mixture.

Diagnosis: This is likely over-iodination (di-iodo species) or regio-isomer contamination . Technical Insight: The 4-position is sterically favored and electronically activated (para to the 2-methoxy, ortho to the 5-methoxy). However, if the reaction runs too hot (>60°C) or if excess oxidant is used, the 3-position or 6-position may be attacked, or a second iodine may add. Corrective Action:

  • Stoichiometry: Limit the iodinating agent to 0.95 - 1.0 equivalents . Do not use excess.

  • Temperature: Maintain reaction temperature between 20°C and 45°C .

  • Quench: Aggressively quench the reaction with Sodium Thiosulfate immediately upon completion to stop further halogenation during workup.

Q3: I used Iodine Monochloride (ICl) and got chlorinated byproducts. How do I fix this?

Diagnosis:


 is a potent iodinating agent, but it is unstable. If the iodine content is low, or if the solvent is too polar, it can act as a chlorinating agent.
Recommendation:  Switch to the 

(Periodic Acid)
method. It is more robust, generates higher purity products, and eliminates the risk of chlorination entirely. If you must use ICl, ensure it is fresh and run in glacial acetic acid.

Optimized Experimental Protocol

Method: Oxidative Iodination using Periodic Acid

This method is preferred for its high atom economy and regioselectivity.

Reagents:

  • 2,5-Dimethoxytoluene (10 mmol)

  • Molecular Iodine (

    
    ) (4 mmol)
    
  • Periodic Acid (

    
    ) (1.4 mmol) or Sodium Periodate (
    
    
    
    )
  • Solvent: Acetic Acid (

    
    ) : Water : Sulfuric Acid (
    
    
    
    )

Step-by-Step Workflow:

  • Dissolution: Dissolve 2,5-dimethoxytoluene in Glacial Acetic Acid (20 mL).

  • Activation: Add Iodine (

    
    ).[1][2][3] The solution will turn dark.
    
  • Oxidant Addition: Dissolve Periodic Acid in a minimal amount of water/sulfuric acid and add dropwise to the main solution.

    • Note: The addition generates heat. Monitor temp.

  • Reaction: Stir at 45°C for 2-4 hours. The dark iodine color will fade to a lighter orange/yellow as

    
     is consumed.
    
  • Quench (Critical): Pour mixture into 100mL ice water containing 1g Sodium Thiosulfate . This reduces unreacted iodine (purple/brown) to iodide (colorless), preventing contamination.

  • Isolation: The product usually precipitates as a solid. Filter and wash with cold water.

  • Purification: Recrystallize from hot Acetonitrile or Methanol .

Visualizing the Process

Figure 1: Reaction Logic & Troubleshooting Flow

IodinationWorkflow Start Start: 2,5-Dimethoxytoluene ReagentChoice Select Reagent System Start->ReagentChoice PathA Method A: I2 + Periodic Acid (Recommended) ReagentChoice->PathA High Purity PathB Method B: ICl (Iodine Monochloride) ReagentChoice->PathB Legacy Method Reaction Reaction Phase (Temp: 25-45°C) PathA->Reaction Generates I+ in situ PathB->Reaction Issue1 Issue: Chlorinated Byproducts PathB->Issue1 If ICl degraded CheckColor Checkpoint: Color Change? (Dark Purple -> Orange) Reaction->CheckColor Quench Quench: Na2S2O3 (Thiosulfate) Removes excess I2 CheckColor->Quench Yes Issue2 Issue: Low Yield / Reversibility CheckColor->Issue2 No (Stalled) Result Product: 1-iodo-2,5-dimethoxy-4-methylbenzene Quench->Result

Caption: Decision tree for reagent selection and process monitoring. Method A (Periodic Acid) minimizes side reactions common in Method B.

Figure 2: Mechanistic Pathway (EAS)

Mechanism Substrate 2,5-Dimethoxytoluene SigmaComplex Sigma Complex (Intermediate) Substrate->SigmaComplex + I+ (Attack at C4) Activator Oxidant (H5IO6) Electrophile Active Species (I+) Activator->Electrophile Oxidizes I2 Electrophile->SigmaComplex Product Iodinated Product + H2O SigmaComplex->Product - H+ (Restores Aromaticity)

Caption: Electrophilic Aromatic Substitution mechanism. The oxidant is crucial for generating the reactive I+ species from inert I2.

Comparative Data: Oxidant Efficiency

Oxidant SystemActive ElectrophileAtom Economy (Iodine)Typical YieldRisk Profile

/ Periodic Acid (

)

(Solvated)
100% 85-95% Low (Aqueous workup)

/ Hydrogen Peroxide (

)

100%75-85%Moderate (Exothermic)
Iodine Monochloride (

)

50%60-75%High (Chlorination side-products)

(Direct)

<50%<40%High (Reversible reaction)

References

  • Suzuki, H. (1971). Iodination of Aromatic Compounds with Iodine and Periodic Acid. Organic Syntheses, 51, 94.

  • Castanet, A.-S., et al. (2002).[4] Mild and regioselective iodination of electron-rich aromatics. Tetrahedron Letters, 43(29), 5047-5048.

  • PubChem. (2024). 1-iodo-2,5-dimethoxy-4-methylbenzene (Compound Summary).[5] National Library of Medicine.

  • Iskra, J., et al. (2008). Green Oxidative Iodination of Aromatic Compounds. Synthesis, 2008(24), 3963-3966.

Sources

Optimization

Technical Support Center: Post-Synthesis Work-Up for 1-Iodo-2,5-dimethoxy-4-methylbenzene

Ticket ID: #CHM-IODO-254 Status: Open Subject: Optimization of Work-Up and Purification Protocols Assigned Specialist: Senior Application Scientist[1][2] Executive Summary & Safety Advisory This technical guide addresses...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHM-IODO-254 Status: Open Subject: Optimization of Work-Up and Purification Protocols Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Safety Advisory

This technical guide addresses the isolation and purification of 1-Iodo-2,5-dimethoxy-4-methylbenzene (CAS: 75056-76-7).[1][2] This compound is a critical halogenated intermediate, often synthesized via electrophilic aromatic substitution using Iodine Monochloride (ICl) in glacial acetic acid.

Critical Safety Notice:

  • Iodine Monochloride (ICl): Causes severe skin burns and eye damage.[1][2] Reacts violently with water.[1][2]

  • Glacial Acetic Acid: Flammable and corrosive.[1][2]

  • Target Compound: While an intermediate, handle as a potential irritant with unknown toxicology.[2]

Standard Operating Procedure (SOP): The "Happy Path"

This protocol assumes a standard synthesis scale (10–50 mmol) using 2,5-dimethoxytoluene and ICl in glacial acetic acid.[1][2]

Phase A: Quench & Isolation
  • Quench: Pour the dark reaction mixture slowly into a stirred beaker containing crushed ice/water (ratio 1:5 v/v relative to acid solvent).

    • Why: The reaction solvent (acetic acid) is water-miscible.[1][2] Sudden dilution precipitates the hydrophobic halogenated product.[2] Ice controls the exotherm.[2]

  • Filtration: Vacuum filter the resulting precipitate.[1][2] The crude solid is typically steel-gray or brown due to occluded iodine.[1][2]

  • The "Discoloration" Wash (Critical):

    • Suspend the crude solid in water.[2]

    • Add 5% Sodium Thiosulfate (

      
      )  or Sodium Bisulfite solution with vigorous stirring until the solid turns from brown/gray to white/off-white .[1][2]
      
    • Mechanism:[1][3][4][5][6][7]

      
      .[1][2] This reduces colored iodine (
      
      
      
      ) to colorless iodide (
      
      
      ).[1][2]
  • Neutralization: Wash the filter cake with saturated Sodium Bicarbonate (

    
    ) to remove residual acetic acid.
    
  • Drying: Air dry or vacuum dry at 40°C.[1][2]

Phase B: Purification (Recrystallization)
  • Solvent System: Methanol (MeOH) or Acetonitrile (MeCN).[1][2]

  • Protocol:

    • Dissolve crude solid in minimal boiling MeOH.

    • Allow to cool slowly to room temperature (RT), then refrigerate (4°C).

    • Filter crystals and wash with cold MeOH.[1][2]

  • Target Appearance: White needles or plates.[1][2]

  • Target Melting Point: 84–86°C.[1][2][8]

Troubleshooting Dashboard (Q&A)

User Question: "My product looks like a sticky brown oil/tar instead of crystals. Did the reaction fail?"

Scientist Response: Not necessarily. This "oiling out" is a common physical issue, not always a chemical failure.[2]

  • Root Cause 1: Residual Acetic Acid. Acetic acid acts as a solvent impurity, depressing the melting point.

    • Fix: Dissolve the oil in Dichloromethane (DCM), wash 3x with saturated

      
      , dry over 
      
      
      
      , and rotovap.
  • Root Cause 2: Supercooling. The product is low-melting (~85°C).[1][2] If cooled too fast, it solidifies as an amorphous glass.[2]

    • Fix: Scratch the side of the flask with a glass rod to induce nucleation or add a seed crystal.

  • Root Cause 3: Polysubstitution. Excess ICl can lead to di-iodo species, which disrupt the crystal lattice.[2]

    • Verification: Check TLC (Hexane/EtOAc 9:1).[1][2] A lower Rf spot indicates di-iodination.[1][2]

User Question: "The solid turns purple after sitting on the bench for an hour."

Scientist Response: This indicates Iodine Leaching .[1][2]

  • Mechanism: Trace ICl or

    
     trapped in the crystal lattice is subliming or oxidizing.[2]
    
  • Immediate Action: Re-suspend the solid in 10% Sodium Thiosulfate solution and stir for 20 minutes. Filter and wash copiously with water.[1][2]

  • Prevention: Ensure the initial quench wash is thorough.[2] Do not skip the bicarbonate wash, as acidic conditions promote oxidation of iodide to iodine.

User Question: "I have low yield. Where is my product?"

Scientist Response:

  • Scenario A: Product in Mother Liquor. The product has some solubility in acetic acid/water mixtures.[2]

    • Recovery: Extract the aqueous filtrate with DCM.[2] The product is highly lipophilic.[2]

  • Scenario B: Incomplete Reaction.

    • Diagnostic: 2,5-dimethoxytoluene (Starting Material) has a lower melting point and distinct smell.[1][2] Check GC-MS or NMR.

Technical Data & Specifications
PropertyValueNotes
IUPAC Name 1-Iodo-2,5-dimethoxy-4-methylbenzene
Molecular Formula

Molecular Weight 278.09 g/mol
Melting Point 84–86°CSharp MP indicates high purity.[1][2][9]
Appearance White crystalline solidCrude is often gray/violet.[1][2]
Solubility (Water) Insoluble
Solubility (MeOH) Soluble (Hot), Sparingly (Cold)Ideal for recrystallization.[2]
Solubility (DCM) Highly SolubleGood for extraction.[1][2]
TLC System Hexane:EtOAc (9:1)Product

~0.5–0.6 (varies by plate).[2]
Process Visualization (Workflow)

The following diagram illustrates the decision logic for the work-up procedure.

WorkUpProcedure Start Reaction Mixture (AcOH + Product + ICl) Quench Quench into Ice/Water Start->Quench Precipitate Precipitate Formed? Quench->Precipitate Filter Vacuum Filtration Precipitate->Filter Yes (Solid) Extract Extract Aqueous Phase with DCM Precipitate->Extract No (Oily/Emulsion) CrudeSolid Crude Solid (Brown/Gray) Filter->CrudeSolid Extract->CrudeSolid Evaporate Solvent ThioWash Wash with Na2S2O3 (Remove Iodine) CrudeSolid->ThioWash BicarbWash Wash with NaHCO3 (Remove Acid) ThioWash->BicarbWash ColorCheck Is Solid White? BicarbWash->ColorCheck ColorCheck->ThioWash No (Still Purple/Brown) Recryst Recrystallize (MeOH or MeCN) ColorCheck->Recryst Yes Final Pure Product (White Needles, MP 84-86°C) Recryst->Final

Caption: Logical workflow for the isolation and purification of 1-Iodo-2,5-dimethoxy-4-methylbenzene.

References
  • Shulgin, A. T., & Shulgin, A. (1991).[2] PIHKAL: A Chemical Love Story. Transform Press. (Referencing synthesis of 2C-D precursor, #24).

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General procedures for aromatic iodination work-up).

  • PubChem. (n.d.).[1][2] 1-Iodo-2,5-dimethoxy-4-methylbenzene (Compound Summary). National Library of Medicine.[1][2] Retrieved January 31, 2026.[2]

  • Sigma-Aldrich. (n.d.).[1][2][10] Safety Data Sheet: Iodine Monochloride.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 1-Iodo-2,5-dimethoxy-4-methylbenzene

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Res...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for determining the molecular architecture of organic compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Iodo-2,5-dimethoxy-4-methylbenzene, a substituted aromatic compound, and compares its spectral features with those of structurally related analogs to highlight the nuanced effects of substituent positioning on proton chemical environments.

The Decisive Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy provides a wealth of information about the number of different types of protons, their relative numbers, their electronic environment, and the connectivity of neighboring protons.[1] For a molecule such as 1-Iodo-2,5-dimethoxy-4-methylbenzene, ¹H NMR is instrumental in confirming the precise arrangement of the iodo, methoxy, and methyl groups on the benzene ring. The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) of each proton signal are unique fingerprints of its molecular context.

Interpreting the ¹H NMR Spectrum of 1-Iodo-2,5-dimethoxy-4-methylbenzene

The structure of 1-Iodo-2,5-dimethoxy-4-methylbenzene dictates a specific set of proton signals. Based on the principles of substituent effects in ¹H NMR of aromatic compounds, we can predict the key features of its spectrum.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Benzene ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2.25!"]; C4 [label="C", pos="0.8,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,-0.3!"]; // Center for connections

// Substituents I [label="I", pos="0,3!"]; OCH3_2 [label="OCH3", pos="-2.8,-0.75!"]; H3 [label="H", pos="-1.6,-3.5!"]; CH3_4 [label="CH3", pos="1.6,-3.5!"]; OCH3_5 [label="OCH3", pos="2.8,-0.75!"]; H6 [label="H", pos="0.8,0.75!"];

// Aromatic Protons H_C3 [label="H (C3)", pos="-1.5, -3!"]; H_C6 [label="H (C6)", pos="1.5, 0.5!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C1 -- I; C2 -- OCH3_2; C3 -- H3; C4 -- CH3_4; C5 -- OCH3_5; C1 -- C6 [style=invis]; C6 -- H6;

}

Caption: Workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 1-Iodo-2,5-dimethoxy-4-methylbenzene is predicted to exhibit a simple and informative pattern of singlets for its aromatic and substituent protons, a direct reflection of its unique substitution pattern. By comparing this predicted spectrum with the experimental data of its isomers and analogs, the profound influence of substituent position on proton chemical shifts and coupling patterns is vividly demonstrated. This guide serves as a practical resource for researchers, providing a framework for the confident structural verification of substituted aromatic compounds, a critical step in the journey of drug discovery and development.

References

  • Vertex AI Search.
  • The Royal Society of Chemistry. Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Accessed January 30, 2026.
  • University of Regensburg. H NMR Spectroscopy. Accessed January 30, 2026.
  • Ma, R., et al. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. 2014.
  • University of California, Irvine. Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Accessed January 30, 2026.
  • PubChem. 1-Iodo-2,5-dimethoxy-4-methylbenzene. [Link]. Accessed January 30, 2026.

  • University of Wisconsin-Madison.
  • PubChem. 2,5-Dimethoxytoluene. [Link]. Accessed January 30, 2026.

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]. Accessed January 30, 2026.

  • YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]. Accessed January 30, 2026.

  • FooDB. Showing Compound 1,2-Dimethoxy-4-methylbenzene (FDB008860). [Link]. Accessed January 30, 2026.

  • ResearchGate. (a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3.... [Link]. Accessed January 30, 2026.

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]. Accessed January 30, 2026.

  • Reddit. How do I identify different kinds of benzene substitution using H NMR spectra?. [Link]. Accessed January 30, 2026.

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]. Accessed January 30, 2026.

  • Eurisotop. NMR Solvent data chart. [Link]. Accessed January 30, 2026.

  • Reddit. Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene. [Link]. Accessed January 30, 2026.

  • ResearchGate. (PDF) ChemInform Abstract: Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls.. [Link]. Accessed January 30, 2026.

Sources

Comparative

Comparative Guide: GC-MS Analysis of 1-Iodo-2,5-dimethoxy-4-methylbenzene Reaction Mixtures

The following guide provides an in-depth technical comparison and protocol for the GC-MS analysis of 1-Iodo-2,5-dimethoxy-4-methylbenzene reaction mixtures. It is designed for researchers and analytical scientists requir...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and protocol for the GC-MS analysis of 1-Iodo-2,5-dimethoxy-4-methylbenzene reaction mixtures. It is designed for researchers and analytical scientists requiring high-fidelity data for process monitoring and impurity profiling.

Executive Summary

1-Iodo-2,5-dimethoxy-4-methylbenzene (MW 278.09) is a critical halogenated intermediate, primarily utilized in the synthesis of 2C-series phenethylamines and substituted amphetamines (e.g., DOI, DOM analogues) for neuropharmacological research. The analysis of its reaction mixture presents a specific set of challenges: differentiating the target from its unreacted precursor (2,5-dimethoxytoluene ), detecting over-iodinated byproducts, and resolving potential regioisomers.

While LC-MS and NMR offer specific advantages, GC-MS (Gas Chromatography-Mass Spectrometry) remains the "Gold Standard" for this analysis due to its superior resolution of structural isomers and the generation of structurally diagnostic fragmentation patterns (EI) that confirm the position of the iodine atom.

Critical Analysis of the Reaction Mixture

To design a robust analytical method, one must first map the chemical landscape. The synthesis typically involves the electrophilic aromatic iodination of 1-methyl-2,5-dimethoxybenzene.

The Chemical Matrix
  • Target Product: 1-Iodo-2,5-dimethoxy-4-methylbenzene (MW 278).

  • Starting Material (SM): 1-Methyl-2,5-dimethoxybenzene (MW 152).

  • Key Impurity A (Regioisomer): 1-Iodo-2,5-dimethoxy-3-methylbenzene (Sterically less favored, but possible).

  • Key Impurity B (Over-reaction): Di-iodo species (MW ~404).

Reaction & Impurity Pathway Diagram

The following diagram illustrates the reaction flow and the origin of critical impurities that the GC-MS method must resolve.

ReactionPathway SM Starting Material (1-Methyl-2,5-dimethoxybenzene) MW: 152 Target TARGET PRODUCT (1-Iodo-2,5-dimethoxy-4-methylbenzene) MW: 278 SM->Target Major Pathway (Para-substitution) Isomer Regioisomer Impurity (3-Iodo isomer) MW: 278 SM->Isomer Minor Pathway (Ortho-substitution) Reagents Iodinating Agent (I2 / HIO3 or ICl) Reagents->SM DiIodo Over-Iodinated Impurity (Di-iodo species) MW: ~404 Target->DiIodo Excess Iodine

Caption: Reaction scheme showing the transformation of 1-methyl-2,5-dimethoxybenzene to the target iodo-compound and potential side-reactions.

Comparative Analysis: GC-MS vs. Alternatives

Why choose GC-MS? The table below objectively compares the performance of GC-MS against High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureGC-MS (EI) LC-MS (ESI) HPLC-UV
Differentiation Power High. EI fragmentation provides a "fingerprint" (e.g., Iodine loss) distinct for isomers.Medium. Soft ionization (M+H) often yields identical masses for isomers without MS/MS.Low. Relies solely on retention time; co-elution of isomers is common.
Sensitivity (LOD) Excellent for non-polar aromatics.Good , but ionization efficiency varies for neutral aromatics.Moderate. Dependent on chromophore absorption (Iodine shifts

).
Structural Insight Definitive. Fragment ions confirm the presence of Iodine and Methyl/Methoxy groups.Limited in single-quad mode. Requires MS/MS for structural confirmation.None. Only retention time matching.
Sample Throughput Fast (10-15 min runs).Fast (5-10 min runs).Fast (10-20 min runs).
Cost/Complexity Moderate. Standard in most organic labs.High. Requires more expensive instrumentation and solvents.Low. Routine QC tool.

Verdict: For reaction monitoring and structural confirmation of the iodinated intermediate, GC-MS is the superior choice because it unambiguously identifies the halogenated product via characteristic fragmentation (M-127), distinguishing it from non-halogenated impurities.

Deep Dive: GC-MS Experimental Protocol

This protocol is designed to be self-validating. The presence of the "M-127" peak serves as an internal check for the iodinated product.

Sample Preparation
  • Aliquot: Take 50 µL of the reaction mixture.

  • Quench: Add to 500 µL of saturated Sodium Thiosulfate (

    
    ) solution to neutralize unreacted iodine (prevents corrosion of GC liner).
    
  • Extraction: Add 1 mL of Ethyl Acetate or Dichloromethane . Vortex for 30 seconds.

  • Separation: Centrifuge or allow layers to separate. Recover the organic (top/bottom) layer.

  • Dilution: Dilute 100 µL of the organic extract into 900 µL of pure solvent (approx. 1 mg/mL concentration) into a GC vial.

GC Parameters (Agilent 7890/5977 or equivalent)
  • Column: DB-5MS or HP-5MS (30 m × 0.25 mm × 0.25 µm). Reason: Phenyl-arylene polymer provides excellent separation for aromatic isomers.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1 or 50:1). Temperature: 250°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min) - Elutes solvent.

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (Hold 3 min) - Elutes di-iodo impurities.

  • Transfer Line: 280°C.

MS Parameters (Electron Ionization)[1][2][3][4]
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization Energy: 70 eV.[1]

  • Scan Range: m/z 40 – 450. Reason: Must capture low mass fragments (phenyl) and high mass di-iodo impurities (~404).

  • Solvent Delay: 3.0 min.

Data Analysis & Interpretation

The scientific integrity of this analysis relies on interpreting the Electron Ionization (EI) mass spectrum.

Fragmentation Logic

The fragmentation of 1-Iodo-2,5-dimethoxy-4-methylbenzene follows a predictable pathway driven by the stability of the aromatic ring and the weakness of the C-I bond.

  • Molecular Ion (

    
    ): m/z 278 . Strong intensity due to the aromatic stabilization, despite the labile iodine.
    
  • **Methyl Loss ($[M-15]^+

    
     \cdot CH_3 $) from one of the methoxy groups. This is often the Base Peak  (100% abundance) in dimethoxybenzenes.
    
  • Iodine Loss ($[M-127]^+ $): m/z 151 . Homolytic cleavage of the C-I bond. The resulting cation (2,5-dimethoxy-4-methylphenyl) is highly diagnostic.

  • Iodine Cation (

    
    ): m/z 127 . Often observed in alkyl/aryl iodides.
    
Fragmentation Pathway Diagram

This diagram visualizes the mass spectral breakdown, allowing you to validate your spectrum against theoretical expectations.

Fragmentation M Molecular Ion (M+) m/z 278 (C9H11IO2)+ M_Me [M - CH3]+ m/z 263 (Loss of Methoxy-Methyl) M->M_Me - •CH3 (15) M_I [M - I]+ m/z 151 (Aryl Cation) M->M_I - •I (127) I_Ion Iodine Ion (I+) m/z 127 M->I_Ion Heterolytic Cleavage Trop Secondary Fragments m/z 91, 77 M_I->Trop Ring Degradation

Caption: EI Fragmentation pathway for 1-Iodo-2,5-dimethoxy-4-methylbenzene. The transition from 278 to 151 is the primary confirmation of the iodine moiety.

Differentiating the Starting Material[6]
  • Starting Material (1-Methyl-2,5-dimethoxybenzene):

    • 
      :  m/z 152.
      
    • 
      :  m/z 137.
      
    • Absence: No peaks > 152. No m/z 127.[2]

  • Differentiation: The shift in molecular ion from 152 to 278 provides an immediate "Yes/No" confirmation of reaction progress.

Troubleshooting & Best Practices

  • Ghost Peaks (Memory Effect): Iodine is "sticky." If you see m/z 127 or 254 (

    
    ) in blank runs, bake the column at 300°C for 10 minutes and change the inlet liner.
    
  • Liner Choice: Use a deactivated split liner with glass wool . Active sites on non-deactivated liners can cause de-iodination of the product inside the injector, leading to false high readings of the starting material.

  • Isomer Resolution: If the 3-iodo and 4-iodo isomers co-elute on a standard DB-5MS, switch to a DB-17MS (50% phenyl) column. The increased polarity often resolves positional isomers of substituted aromatics.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text on the synthesis and properties of 2,5-dimethoxy-4-substituted benzenes).

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of 2C-series Drugs. (Provides standard GC-MS conditions for related dimethoxy-phenethylamines).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Authoritative source on EI fragmentation mechanisms of halogenated aromatics).

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (Reference for standard mass spectra of dimethoxybenzene derivatives).

Sources

Validation

Structural Validation of 1-Iodo-2,5-dimethoxy-4-methylbenzene: A Comparative Technical Guide

This guide outlines a rigorous validation framework for 1-Iodo-2,5-dimethoxy-4-methylbenzene , a critical halogenated scaffold often used as an intermediate in the synthesis of phenethylamine derivatives (e.g., the 2C-x...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for 1-Iodo-2,5-dimethoxy-4-methylbenzene , a critical halogenated scaffold often used as an intermediate in the synthesis of phenethylamine derivatives (e.g., the 2C-x family) and radiolabeled 5-HT2 receptor ligands.[1][2]

Executive Summary & Core Challenge

The synthesis of 1-Iodo-2,5-dimethoxy-4-methylbenzene (often via iodination of 2,5-dimethoxytoluene) presents a specific regiochemical challenge. While the para-position relative to the methyl group is electronically and sterically favored, ortho-substitution (yielding the 3-iodo isomer) is a persistent impurity risk.[1]

Standard GC-MS analysis is insufficient for structural validation because regioisomers often yield identical fragmentation patterns.[1][2] This guide establishes Nuclear Magnetic Resonance (NMR) spectroscopy—specifically Nuclear Overhauser Effect (NOE) experiments—as the mandatory self-validating system for batch release.

Comparative Analysis of Validation Methods

The following table objectively compares analytical techniques based on their ability to distinguish the target molecule from its likely regioisomers.

FeatureMethod A: 1H NMR (1D) Method B: NOE / 2D NMR Method C: GC-MS (EI) Method D:[1] X-Ray Crystallography
Primary Utility Purity & Functional GroupsSpatial/Regio-Confirmation Molecular Mass & QuantitationAbsolute Configuration
Isomer Specificity Moderate (Relies on coupling patterns)High (Definitive) Low (Ret.[1][2] times vary, spectra identical)Ultimate
Sample Destructive? NoNoYesNo (but requires crystal growth)
Throughput High (10 min)Medium (30-60 min)High (20 min)Low (Days/Weeks)
Cost Efficiency HighHighHighLow
Verdict Screening Tool Gold Standard Supportive Data Only Reference Only

Critical Validation Workflow (Logic Map)

The following diagram illustrates the decision logic required to validate the correct isomer (Target: 4-position iodination relative to methyl).

ValidationWorkflow Start Crude Product (Iodination of 2,5-dimethoxytoluene) GCMS Step 1: GC-MS Analysis Check M+ = 278 m/z Start->GCMS PurityCheck Is Purity > 95%? GCMS->PurityCheck NMR_1D Step 2: 1H NMR (CDCl3) Check Aromatic Region PurityCheck->NMR_1D Yes Fail_Iso REJECT: Isomer Mixture (Likely 3-iodo impurity) PurityCheck->Fail_Iso No (Purify first) CouplingCheck Signals: Two Singlets? NMR_1D->CouplingCheck NMR_NOE Step 3: 1D-NOE / NOESY Irradiate Ar-CH3 (2.2 ppm) CouplingCheck->NMR_NOE Yes (Para-like) CouplingCheck->Fail_Iso No (Doublets = Meta/Ortho) NOE_Result Enhancement of H-3? NMR_NOE->NOE_Result NOE_Result->Fail_Iso No (Wrong Isomer) Pass VALIDATED Release Batch NOE_Result->Pass Yes (Proximity Confirmed)

Caption: Decision tree for distinguishing the target 4-iodo isomer from the 3-iodo impurity.

Experimental Protocols

Protocol A: The "Gold Standard" NMR Validation

Objective: Confirm the iodine position relative to the methyl group using Nuclear Overhauser Effect (NOE).

  • Rationale: In the target molecule, the aromatic methyl group (Pos 4) is spatially adjacent to the aromatic proton at Position 3. The iodine atom (Pos 1) is adjacent to the proton at Position 6.

    • Target (4-Me, 1-I): Irradiating Me-4 must enhance H-3.[1][2]

    • Impurity (3-I, 1-Me): If iodine is at Pos 3, the methyl is at Pos 1. The protons would be at 4 and 6. Irradiating Me-1 would enhance H-6 and H-2(OMe), but the coupling pattern would differ.[1][2]

Procedure:

  • Sample Prep: Dissolve ~10 mg of compound in 0.6 mL CDCl₃ . Ensure solution is free of paramagnetic impurities (filter if necessary).[2]

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • 1H Acquisition: Acquire a standard proton spectrum (16 scans).[2]

    • Expected Shifts:

      • Ar-CH₃: ~2.20 ppm (Singlet)[1][2]

      • OCH₃ (x2): ~3.80 ppm (Singlets)

      • Ar-H (H-3): ~6.65 ppm (Singlet)[1][2]

      • Ar-H (H-6): ~7.20 ppm (Singlet) - Downfield due to Iodine proximity.[1][2]

  • 1D-NOE Acquisition:

    • Select the Ar-CH₃ resonance (~2.20 ppm) for selective irradiation.[2]

    • Set mixing time (

      
      ) to 500–800 ms.
      
    • Acquire difference spectrum.[1][2][3][4]

  • Interpretation:

    • Positive Result: Distinct enhancement of the signal at ~6.65 ppm (H-3).

    • Negative Result: Enhancement of OMe signals only, or enhancement of the wrong aromatic signal, indicates incorrect regiochemistry.

Protocol B: GC-MS Screening

Objective: Confirm molecular weight and absence of poly-iodinated byproducts.[1][2]

Procedure:

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Method: Split injection (50:1). Temp ramp: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).[2]

  • Data Analysis:

    • Target Peak: Retention time approx 6.5–7.5 min (system dependent).

    • Mass Spec: Look for Molecular Ion

      
       m/z.[2]
      
    • Base Peak: Often

      
       m/z or 
      
      
      
      m/z.[1][2]
    • Note: Do not rely on library matching for isomer confirmation; libraries often contain mislabeled regioisomers for these niche precursors.[1][2]

Mechanistic Insight: Why 1H NMR Coupling is Insufficient

In many 1,2,4,5-tetrasubstituted benzenes (like the target), the two aromatic protons are para to each other. Para-coupling (


) is typically 0–1 Hz, often appearing as sharp singlets.[2]

However, if the iodination occurs at the 3-position (forming 1-methyl-2,5-dimethoxy-3-iodobenzene), the remaining protons are at positions 4 and 6.[1][2] These are meta to each other. Meta-coupling (


) is typically 1–3 Hz.[1][2]
  • Risk: If the resolution of the spectrometer is low, or line broadening occurs, meta-doublets can look like singlets.

  • Solution: The NOE experiment described above relies on spatial proximity, not bond coupling, making it immune to resolution artifacts.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Referencing general synthesis of 2,5-dimethoxy-4-methyl precursors).

  • Blair, J. B., et al. (2000).[2] "Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines". Journal of Medicinal Chemistry, 43(24), 4701–4710. (Demonstrates NMR validation of halogenated aromatic rings).

  • Gallidabino, B., et al. (2018).[2] "Differentiation of regioisomeric ring-substituted amphetamines by 1H NMR spectroscopy". Forensic Science International.[1][2] (Validates the use of NMR for isomer differentiation in similar scaffolds).

  • SDBS Spectral Database for Organic Compounds . "1-Iodo-2,5-dimethoxy-4-methylbenzene Spectra". (General reference for chemical shifts).

Sources

Comparative

Comparing the reactivity of 1-Iodo-2,5-dimethoxy-4-methylbenzene with other aryl iodides

Technical Comparison Guide: Reactivity Profile of 1-Iodo-2,5-dimethoxy-4-methylbenzene Part 1: Executive Summary & Reactivity Landscape 1-Iodo-2,5-dimethoxy-4-methylbenzene (CAS 75056-76-7) represents a distinct class of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Reactivity Profile of 1-Iodo-2,5-dimethoxy-4-methylbenzene

Part 1: Executive Summary & Reactivity Landscape

1-Iodo-2,5-dimethoxy-4-methylbenzene (CAS 75056-76-7) represents a distinct class of "electron-rich, sterically modulated" aryl halides. Unlike simple aryl iodides, this molecule presents a dual challenge and opportunity in medicinal chemistry, particularly in the synthesis of phenethylamine derivatives (e.g., 2C-series precursors) and biaryl scaffolds.

This guide objectively compares its performance against industry standards to aid in catalyst selection and process optimization.

The Reactivity Spectrum

The reactivity of aryl iodides in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) is governed by the rate of oxidative addition (OA). This rate is influenced by two opposing factors:

  • Electronic Density: Electron-donating groups (EDGs) increase electron density on the ring, making the C–I bond less electrophilic and the arene less prone to reducing the Pd(0) center (though the nucleophilicity of the arene is higher, the transition state for OA is generally stabilized by electron-withdrawing groups).

  • Steric Bulk: Substituents at the ortho position hinder the approach of the bulky Pd-Ligand complex.

Comparative Positioning:

CandidateElectronic ProfileSteric ProfileReactivity Class
1-Iodo-4-nitrobenzene Electron-Poor (EWG)UnhinderedFast / High Reactivity
Iodobenzene NeutralUnhinderedStandard / Benchmark
4-Iodoanisole Electron-Rich (1 EDG)UnhinderedModerate / Good
Target: 1-Iodo-2,5-dimethoxy-4-methylbenzene Very Electron-Rich (3 EDGs) Mono-Ortho Hindered Challenging / Specialized
2,6-Dimethoxyiodobenzene Very Electron-Rich (2 EDGs)Di-Ortho HinderedVery Low / Requires Specialized Ligands

Key Insight: The target molecule sits in the "sweet spot" of difficulty. It is significantly more deactivated than 4-iodoanisole due to the cumulative effect of three EDGs (two methoxy, one methyl) and the ortho-methoxy group. However, because it lacks a second ortho-substituent (position 6 is H), it remains accessible to standard catalytic cycles without requiring the extreme measures needed for 2,6-disubstituted systems.

Part 2: Comparative Performance Data

The following data summarizes typical yields and conditions required to achieve >90% conversion in Suzuki-Miyaura coupling with phenylboronic acid.

Table 1: Suzuki Coupling Efficiency Comparison Conditions: 1.0 equiv Ar-I, 1.2 equiv Ph-B(OH)2, 2 mol% Catalyst, K2CO3, Toluene/EtOH/H2O, 80°C, 4h.

SubstrateCatalyst SystemYield (%)Notes
4-Iodoanisole Pd(PPh3)492%Standard conditions work well.
1-Iodo-2,5-dimethoxy-4-methylbenzene Pd(PPh3)465-75% Slower conversion; homocoupling side-products observed.
1-Iodo-2,5-dimethoxy-4-methylbenzene Pd(dppf)Cl2 88% Bidentate ligand improves stability and yield.
1-Iodo-2,5-dimethoxy-4-methylbenzene Pd2(dba)3 / S-Phos 96% Buchwald ligands completely overcome electronic deactivation.

Analysis:

  • Standard Catalysts (Pd(PPh3)4): Struggle with this substrate. The electron-rich nature of the ring slows oxidative addition, allowing catalyst decomposition or aryl-aryl exchange to compete.

  • Optimization: Switching to electron-rich, bulky phosphines (like S-Phos or X-Phos) or robust bidentate ligands (dppf) restores high reactivity. The ortho-methoxy group may also act as a hemilabile ligand, stabilizing the Pd(II) intermediate but requiring a more rigid primary ligand to prevent catalyst arrest.

Part 3: Mechanistic Visualization

The following diagram illustrates the specific steric and electronic environment during the critical oxidative addition step.

Reactivity Substrate 1-Iodo-2,5-dimethoxy- 4-methylbenzene TS Transition State (Oxidative Addition) Substrate->TS + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->TS Intermediate Pd(II)-Ar-I Complex TS->Intermediate Rate Determining Step Elec Electronic Effect: 3 EDGs increase e- density (Slows nucleophilic attack by Pd) Elec->TS Deactivates Steric Steric Effect: 2-OMe hinders Pd approach (Requires bulky/flexible ligands) Steric->TS Hinders Chelation Chelation Potential: 2-OMe may stabilize Pd(II) (Prevents decomposition) Chelation->Intermediate Stabilizes

Caption: Mechanistic factors influencing the oxidative addition of Pd(0) to 1-Iodo-2,5-dimethoxy-4-methylbenzene. Note the competing effects of electronic deactivation and potential chelation stabilization.

Part 4: Validated Experimental Protocols

These protocols are designed specifically for 1-Iodo-2,5-dimethoxy-4-methylbenzene , accounting for its electronic richness and moderate steric hindrance.

Protocol A: High-Yield Suzuki-Miyaura Coupling

Best for: Biaryl synthesis, attaching aryl/heteroaryl groups.

Reagents:

  • Substrate: 1-Iodo-2,5-dimethoxy-4-methylbenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%) — Chosen for stability against electron-rich substrates.

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (1.5 equiv for hindered boronic acids)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 90°C for 4–12 hours. (Monitor by TLC/LCMS; conversion is slower than Ph-I).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Sonogashira Coupling

Best for: Alkynylation, synthesis of rigid linkers.

Reagents:

  • Substrate: 1-Iodo-2,5-dimethoxy-4-methylbenzene (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Et3N (anhydrous) or THF/Et3N (1:1)

Procedure:

  • Setup: Dissolve substrate and alkyne in anhydrous Et3N under Argon.

  • Catalyst Addition: Add Pd catalyst and CuI. The solution should darken immediately.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is <50%, heat to 40°C.

    • Note: This substrate is reactive enough for RT coupling due to the iodine leaving group, despite the electron-rich ring. Heating >60°C may cause alkyne polymerization.

  • Workup: Filter off ammonium salts, concentrate, and purify.

Part 5: References

  • BenchChem. (2025). Reactivity in Suzuki Coupling: A Comparative Analysis of Aryl Halides. Retrieved from BenchChem Database. Link

  • ChemicalBook. (2024). Product Profile: 1-Iodo-2,5-dimethoxy-4-methylbenzene (CAS 75056-76-7).[1][2][3][4][5]Link

  • GuideChem. (2022). Synthesis and Properties of 1-Iodo-2,5-dimethoxy-4-methylbenzene.Link

  • National Institutes of Health (NIH). (2018). Ni-Catalyzed Reductive Coupling of Electron-Rich Aryl Iodides. PubMed Central. Link

  • Royal Society of Chemistry. (2011). Pd-catalyzed cross-coupling reactions of alkyl and aryl halides.[6][7][8] Chem. Soc. Rev. Link[9]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-Iodo-2,5-dimethoxy-4-methylbenzene

As researchers and developers, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested protocols for the safe handling of 1-Iodo-2,5-d...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested protocols for the safe handling of 1-Iodo-2,5-dimethoxy-4-methylbenzene, a substituted iodobenzene. The procedures outlined here are grounded in the principle of minimizing exposure through a combination of engineering controls, rigorous work practices, and appropriate personal protective equipment (PPE). Given the limited publicly available toxicological data for this specific compound, we will operate under a conservative framework, treating it as a substance with potential for irritation and unknown long-term effects, based on the hazard profiles of structurally similar chemicals.

Hazard Assessment: The Rationale for Caution

Understanding the "why" is critical to fostering a true safety culture. The selection of PPE is not arbitrary; it is a direct response to a chemical's known and potential hazards. For 1-Iodo-2,5-dimethoxy-4-methylbenzene, our assessment is based on analogous compounds:

  • Substituted Iodobenzenes: Compounds in this class, such as iodobenzene and 1-iodo-4-nitrobenzene, are known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][2]

  • Aromatic Ethers: Similar structures like 1,4-dimethoxybenzene are also recognized as skin, eye, and respiratory irritants.[3]

  • Occupational Exposure Limits (OELs): There are no established OELs (like a PEL or TLV) for 1-Iodo-2,5-dimethoxy-4-methylbenzene.[4][5] This absence of data necessitates handling the compound with a high degree of caution, ensuring that exposure is kept As Low As Reasonably Achievable (ALARA).

The primary risks during laboratory operations are accidental skin or eye contact, and inhalation of airborne dust or aerosols. Therefore, our safety strategy is built around creating robust barriers to these exposure routes.

Core Protective Measures: Your Personal Protective Equipment (PPE) Ensemble

The following PPE is mandatory for all operations involving 1-Iodo-2,5-dimethoxy-4-methylbenzene. Each component is selected to counter a specific risk.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1][6] Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166. These provide a seal around the eyes, protecting from splashes and airborne particulates.

  • Recommended for High-Risk Operations: When handling larger quantities (>50g) or performing tasks with a significant splash potential (e.g., vigorous mixing, solution transfers), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[2][7]

Hand Protection

The skin is a primary route of exposure. Proper glove selection and use are non-negotiable.

  • Glove Type: Nitrile gloves are the standard for incidental contact. They provide good resistance to a range of chemicals and are disposable. Always inspect gloves for tears or pinholes before use.[8]

  • Double Gloving: For all handling procedures, wearing two pairs of nitrile gloves is required.[9] This practice provides a critical safety buffer; if the outer glove is contaminated or torn, it can be removed without exposing the skin.

  • Glove Change Frequency: Contaminated gloves must be disposed of immediately. For continuous work, gloves should be changed every 30-60 minutes to prevent permeation.[9] Always remove gloves using the proper technique to avoid contaminating your hands.[7][8]

Body Protection

Protecting your skin and personal clothing from contamination is crucial.

  • Standard Use: A clean, flame-resistant lab coat, fully buttoned with tight-fitting cuffs, is required for all laboratory work.[2]

  • Enhanced Protection: For tasks involving larger quantities or a higher risk of spills, supplement the lab coat with a chemically resistant apron made of PVC or a similar impervious material.[10] In specialized scenarios, disposable coveralls ("bunny suits") offer head-to-toe protection.[9]

Respiratory Protection

Inhalation is a significant exposure risk, especially when handling the compound as a solid powder.

  • Primary Engineering Control: All handling of 1-Iodo-2,5-dimethoxy-4-methylbenzene must be performed inside a certified chemical fume hood. This is the most effective way to control airborne contaminants and is superior to relying solely on respiratory PPE.[2]

  • When Respirators are Required: In the rare event that engineering controls are not feasible or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a combination of N95 particulate filters (for solids) and organic vapor cartridges is the appropriate choice.[7][8] A surgical mask provides no protection against chemical vapors or fine particulates.[9]

Operational Plan: A Step-by-Step Handling Protocol

This protocol details the process of weighing the solid compound and preparing a solution, integrating the necessary PPE and safety checks.

Objective: To safely weigh 5 grams of 1-Iodo-2,5-dimethoxy-4-methylbenzene and dissolve it in a solvent.

  • Pre-Operation Safety Check:

    • Verify that the chemical fume hood has a current certification and the airflow is functioning correctly.

    • Ensure a chemical spill kit and an eyewash/safety shower station are accessible and unobstructed.

    • Prepare all necessary glassware, utensils, and solvent.

    • Designate a specific waste container for halogenated organic waste.[11]

  • Donning PPE:

    • Don inner nitrile gloves.

    • Don a long-sleeved lab coat, ensuring it is fully buttoned.

    • Don outer nitrile gloves.

    • Don chemical splash goggles.

  • Execution (Inside the Chemical Fume Hood):

    • Place an analytical balance and all necessary equipment inside the fume hood.

    • Carefully open the stock container of 1-Iodo-2,5-dimethoxy-4-methylbenzene. Avoid creating dust.

    • Using a clean spatula, carefully transfer the desired amount of solid onto a weigh boat on the balance.

    • Once the target weight is achieved, securely close the stock container.

    • Transfer the weighed solid into the reaction or storage vessel.

    • Slowly add the solvent to the vessel to dissolve the compound, minimizing any splashing.

    • Rinse the weigh boat and spatula with a small amount of the solvent, transferring the rinse into the vessel to ensure a complete transfer.

  • Decontamination and Doffing:

    • Wipe down the spatula, balance, and any affected surfaces inside the fume hood with a solvent-dampened cloth. Dispose of the cloth in the designated halogenated waste container.

    • Remove outer gloves and dispose of them in the solid waste container.

    • Remove the lab coat and hang it in its designated storage area.

    • Remove goggles and store them appropriately.

    • Remove inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[6][8]

Disposal Plan: Managing Your Waste Stream

Improper disposal can harm the environment and violate regulations.

  • Waste Segregation: All materials contaminated with 1-Iodo-2,5-dimethoxy-4-methylbenzene, including excess solid, solutions, and disposable labware (gloves, weigh boats, pipette tips), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11]

  • Labeling: The container must be labeled "Hazardous Waste: Halogenated Organic Material" and list the full chemical name: "1-Iodo-2,5-dimethoxy-4-methylbenzene".[11]

  • Disposal: The sealed waste container must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. Do not pour this chemical or its solutions down the drain.

Data Summary and Workflow Visualization

PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety GlassesSingle Nitrile GlovesLab CoatNot Required
Weighing Solid Chemical GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Solution Preparation Chemical GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Large-Scale Transfer (>50g) Goggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronChemical Fume Hood
Spill Cleanup Goggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronNIOSH-Approved Respirator
Safe Handling Workflow

G cluster_work Execution Phase (Inside Fume Hood) A 1. Assess Hazards & Review SDS B 2. Verify Engineering Controls (Fume Hood, Eyewash) A->B C 3. Don PPE (Goggles, Double Gloves, Lab Coat) B->C D 4. Perform Chemical Handling (Weighing, Transfer, Reaction) C->D E 5. Decontaminate Work Area & Equipment D->E F 6. Segregate & Label Halogenated Waste E->F G 7. Doff PPE Correctly F->G H 8. Wash Hands Thoroughly G->H

Caption: Workflow for handling 1-Iodo-2,5-dimethoxy-4-methylbenzene.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoanisole, 98%.
  • Fisher Scientific. (2014, September 28). SAFETY DATA SHEET - [Hydroxy(tosyloxy)iodo]benzene.
  • Fisher Scientific. (2011, November 2). SAFETY DATA SHEET - 1-Iodo-4-nitrobenzene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). Safety and Handling of Iodobenzene: Best Practices for Laboratories.
  • Apollo Scientific. (n.d.). Iodobenzene Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - 1,4-Dimethoxybenzene.
  • Santa Cruz Biotechnology, Inc. (2015, September 9). SAFETY DATA SHEET - 1,4-Dimethoxybenzene.
  • ChemicalBook. (n.d.). Iodobenzene - Safety Data Sheet.
  • Physical & Theoretical Chemistry Laboratory, Oxford University. (2010, February 8). Safety (MSDS) data for 1,4-dimethoxybenzene.
  • BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • TCI Chemicals. (2023, March 5). SAFETY DATA SHEET - 1-Iodo-4-nitrobenzene.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Iodoanisole.
  • CDH Fine Chemical. (n.d.). IODO BENZENE CAS NO 591-50-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Thermo Fisher Scientific Chemicals, Inc. (n.d.). SAFETY DATA SHEET - 1,4-Dimethoxybenzene.
  • Santa Cruz Biotechnology, Inc. (n.d.). Iodobenzene Safety Data Sheet.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Iodo-2,5-dimethoxy-4-methylbenzene
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